Aurora kinase inhibitor-13
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H20N4O5S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C20H20N4O5S/c1-3-20(4-2)17(27)23(18(28)22-20)10-16(26)29-11-12-9-15(25)24-13-7-5-6-8-14(13)30-19(24)21-12/h5-9H,3-4,10-11H2,1-2H3,(H,22,28) |
InChI-Schlüssel |
BUGRRQSZUDQNKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2)CC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Aurora kinase inhibitors, a class of small molecules with significant potential in oncology. Due to the ambiguity of the designation "Aurora kinase inhibitor-13," this document will focus on two well-characterized and clinically relevant examples: Barasertib (B1683942) (AZD1152-HQPA), a highly selective Aurora kinase B inhibitor, and AMG 900, a potent pan-Aurora kinase inhibitor. We will delve into their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Disrupting Mitotic Progression
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating cell division.[1] Their three isoforms—Aurora A, B, and C—have distinct but crucial functions during mitosis.[1][2] Aurora kinase inhibitors primarily function by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its enzymatic activity and the downstream phosphorylation of key substrates essential for mitotic progression.[3][4]
Barasertib (AZD1152-HQPA): A Selective Strike Against Aurora Kinase B
Barasertib, the active metabolite of the prodrug AZD1152, is a highly potent and selective inhibitor of Aurora kinase B.[5][6][7] Aurora B is a key component of the chromosomal passenger complex (CPC), which is critical for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis.[1][8]
By inhibiting Aurora B, barasertib disrupts these processes, leading to a cascade of cellular events:
-
Inhibition of Histone H3 Phosphorylation: A primary and specific substrate of Aurora B is histone H3 at serine 10.[9] Inhibition of this phosphorylation event is a key biomarker of Aurora B inhibitor activity.[9]
-
Chromosome Misalignment and Endoreduplication: The disruption of the SAC leads to a failure in proper chromosome segregation.[1][5][10] Cells bypass the mitotic checkpoint, exit mitosis without proper cell division (a process called endoreduplication), and become polyploid, containing multiple copies of their genome (e.g., 4N or 8N DNA content).[5][7][11][12]
-
Apoptosis: The accumulation of genomic instability and polyploidy ultimately triggers programmed cell death (apoptosis).[5][6][7][12]
AMG 900: A Pan-Aurora Kinase Inhibitor
AMG 900 is a potent inhibitor of all three Aurora kinase isoforms (A, B, and C).[13][14] While it shares the core mechanism of disrupting mitosis with barasertib through Aurora B inhibition, its broader activity against Aurora A introduces additional effects. Inhibition of Aurora A, which is involved in centrosome maturation and spindle assembly, can lead to defects in mitotic spindle formation, resulting in monopolar or multipolar spindles.[1][2] The combined inhibition of Aurora A and B by AMG 900 results in a potent anti-proliferative effect, leading to aborted cell division and subsequent cell death.[2][13] A notable feature of AMG 900 is its activity in tumor cell lines that have developed resistance to other anti-mitotic agents like taxanes.[2][15]
Quantitative Data: Potency and Selectivity
The following tables summarize the in vitro potency of barasertib and AMG 900 against Aurora kinases.
Table 1: Inhibitory Potency of Barasertib (AZD1152-HQPA)
| Target | Assay Type | IC50 / Ki | Reference |
| Aurora B | Cell-free | 0.37 nM (IC50) | [6] |
| Aurora B | Cell-free | 0.36 nmol/L (Ki) | [5] |
| Aurora A | Cell-free | 1,369 nmol/L (Ki) | [5] |
Table 2: Inhibitory Potency of AMG 900
| Target | Assay Type | IC50 | Reference |
| Aurora A | Cell-free | 5 nM | [13] |
| Aurora B | Cell-free | 4 nM | [13] |
| Aurora C | Cell-free | 1 nM | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Aurora kinase inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against a purified kinase.
Methodology:
-
A standardized homogenous time-resolved fluorescence (HTRF) assay is commonly used.[13]
-
The reaction mixture contains the purified Aurora kinase enzyme, a peptide substrate, and ATP.[13]
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The level of substrate phosphorylation is quantified using fluorescence-based detection.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Tumor cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Aurora kinase inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using various methods, such as:
-
Fluorescence-based cell count imaging: This method uses fluorescent dyes to stain live and dead cells, which are then counted using an automated imaging system.[15]
-
Colony formation assay: Cells are treated with the inhibitor for a shorter period, then allowed to grow into colonies for 10-14 days. The number of colonies is then counted.[11]
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human tumor cells are implanted subcutaneously into immunodeficient mice.[5][11]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The Aurora kinase inhibitor is administered to the treatment group, typically via oral gavage or intravenous injection, at a defined dose and schedule.[15][16] The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.[11]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the level of phosphorylated histone H3.[15][16]
Visualizing the Mechanism and Workflow
Signaling Pathway of Aurora B Inhibition
Caption: Mechanism of Aurora B inhibition by Barasertib.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating Aurora kinase inhibitors.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 4. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Facebook [cancer.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Technical Guide: Cmpd-13, a DFG-out Stabilizing Inhibitor of Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cmpd-13, a potent and selective inhibitor of Aurora A kinase. Cmpd-13 is notable for its mechanism of action, which involves the stabilization of the "DFG-out" conformation of the kinase, a feature associated with enhanced inhibitor potency and selectivity. This document details the quantitative biochemical and cellular activity of Cmpd-13, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Aurora A Kinase and the DFG-out Conformation
Aurora A is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1] Its activity is essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for cancer therapy.[1]
Protein kinases, including Aurora A, possess a conserved "DFG" (Asp-Phe-Gly) motif within their activation loop. This motif can adopt two principal conformations: "DFG-in" and "DFG-out". The DFG-in state is typically associated with the active conformation of the kinase, where the aspartate residue coordinates with ATP. In contrast, the DFG-out conformation represents an inactive state where the phenylalanine residue of the motif occupies the ATP-binding pocket. Small molecule inhibitors that preferentially bind to and stabilize the DFG-out conformation are of significant interest in drug discovery as they often exhibit higher selectivity and can overcome certain mechanisms of drug resistance.
Cmpd-13: A Potent DFG-out Inhibitor of Aurora A
Cmpd-13 is a novel pyrimidine-based small molecule inhibitor designed to target Aurora A kinase by stabilizing its DFG-out conformation.[2] This mechanism of action contributes to its potent inhibitory activity and its ability to modulate downstream signaling pathways, notably by destabilizing the MYC-family oncoproteins, which are critical drivers in many cancers.[2]
Quantitative Biological Activity of Cmpd-13
The inhibitory activity of Cmpd-13 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Aurora Kinases by Cmpd-13
| Target Kinase | IC50 (nM) |
| Aurora A | 1.2 |
| Aurora B | 3.5 |
Data sourced from "Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a Monotherapy and in Combination with Everolimus"[2]
Table 2: Cellular Proliferation Inhibition by Cmpd-13 in MYC-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | c-MYC/N-MYC Status | IC50 (nM) |
| NCI-H82 | Small Cell Lung Cancer | c-MYC Amplified | 150 |
| SK-N-BE(2) | Neuroblastoma | N-MYC Amplified | 180 |
| NCI-H446 | Small Cell Lung Cancer | c-MYC Amplified | < 200 |
Data sourced from "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins"[3] and "Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a Monotherapy and in Combination with Everolimus"[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of Cmpd-13.
Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[4][5][6][7][8]
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Cmpd-13 (or other test inhibitors)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Cmpd-13 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted Cmpd-13 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase (e.g., 2.5 ng/µL Aurora A) and substrate (e.g., 100 µM Kemptide) in Kinase Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution (e.g., 100 µM) in Kinase Assay Buffer.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of Cmpd-13 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., NCI-H82, SK-N-BE(2))
-
Complete cell culture medium
-
Cmpd-13
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Cmpd-13 (typically for 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Western Blot Analysis for MYC and Aurora Kinase Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.[11][12][13]
Materials:
-
Cancer cell lines
-
Cmpd-13
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-N-MYC, anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Cmpd-13 for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the Aurora A signaling pathway, the experimental workflow for Cmpd-13 characterization, and the logical relationship of its binding mechanism.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AURORA A Kinase Enzyme System Application Note [promega.sg]
- 5. promega.co.uk [promega.co.uk]
- 6. carnabio.com [carnabio.com]
- 7. promega.com [promega.com]
- 8. Aurora A Kinase Enzyme System [promega.sg]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to Pyrimidine-Based Aurora Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – The relentless pursuit of targeted cancer therapies has led to a significant focus on the Aurora kinase family, pivotal regulators of cell division. Their over-expression in a multitude of cancers has made them a prime target for therapeutic intervention. This technical guide delves into the discovery and development of pyrimidine-based Aurora kinase inhibitors, a promising class of molecules that have shown considerable potential in preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core scientific data, experimental methodologies, and the intricate signaling pathways involved.
Introduction: The Role of Aurora Kinases in Carcinogenesis
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in orchestrating the complex process of mitosis.[1] Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[2][3] Given their fundamental role in cell proliferation, the aberrant expression of these kinases can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting Aurora kinases has emerged as a promising strategy for cancer treatment.[2] The pyrimidine (B1678525) scaffold has proven to be a versatile and effective core structure for the design of potent and selective Aurora kinase inhibitors.[4]
Quantitative Analysis of Pyrimidine-Based Aurora Kinase Inhibitors
The development of pyrimidine-based inhibitors has yielded several promising compounds with potent activity against Aurora kinases. The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of key pyrimidine-based compounds against Aurora kinases A, B, and C, as well as their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Reference(s) |
| Tozasertib (VX-680/MK-0457) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | [5] |
| Danusertib (PHA-739358) | 13 (IC50) | 79 (IC50) | 61 (IC50) | [6] |
| AZD1152-HQPA (Barasertib) | 1369 (Ki) | 0.36 (Ki) | - | [7] |
| Alisertib (MLN8237) | 1.2 (IC50) | - | - | [4] |
| ENMD-2076 | 14 (IC50) | 350 (IC50) | - | [8] |
| PF-03814735 | 0.8 (IC50) | 5 (IC50) | - | [9] |
| Compound 12a | 309 (IC50) | 293 (IC50) | - | [10] |
| Compound 38j | 7.1 (IC50) | 25.7 (IC50) | - | [4] |
| Compound 41l | 9.3 (IC50) | 2.8 (IC50) | - | [4] |
| HLM-8598 | 73 (IC50) | 5400 (IC50) | - | [1] |
Table 2: Anti-proliferative Activity of Pyrimidine-Based Aurora Kinase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tozasertib (VX-680/MK-0457) | Various | Clear Cell Renal Carcinoma | <10 | [11] |
| Danusertib (PHA-739358) | K562, BV173, HL60 | Leukemia | Dose-dependent reduction | [6] |
| AZD1152 | HL-60, NB4, MOLM13, PALL-2, MV4-11, EOL-1, K562 | Leukemia | 0.003 - 0.04 | [12] |
| Compound 13 | NCI-H526, NCI-H209 | Small-Cell Lung Cancer | <0.1 | [13] |
| Compound 12a | HCT-116 | Colon Cancer | 1.31 | [10] |
| Compound 12a | A549 | Lung Cancer | 12.05 | [10] |
| Compound 12a | MCF-7 | Breast Cancer | 20.53 | [10] |
| Compound 38j | U937 | Leukemia | 0.012 | [4] |
| Compound 41l | A-549 | Lung Cancer | 0.89 | [4] |
| Compound 41l | HeLa | Cervical Cancer | 2.27 | [4] |
| Compound 41l | LoVo | Colon Cancer | 11.41 | [4] |
| Compound 41l | HepG2 | Liver Cancer | 5.73 | [4] |
Key Signaling Pathways
The intricate regulation of mitosis by Aurora kinases involves a complex network of upstream activators and downstream effectors. Understanding these pathways is crucial for elucidating the mechanism of action of their inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. excelra.com [excelra.com]
- 3. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Aurora Kinase Inhibitors and the MYC Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, including c-MYC and N-Myc, are transcription factors that are frequently deregulated in a wide range of human cancers. These proteins play a pivotal role in controlling cell growth, proliferation, and metabolism. Due to their potent oncogenic activity, the cellular levels of MYC proteins are tightly regulated, primarily through the ubiquitin-proteasome system. A key regulator of MYC protein stability is the Aurora kinase family, particularly Aurora A. This technical guide provides a comprehensive overview of the interplay between Aurora kinases and the MYC degradation pathway, with a focus on the mechanism of action of Aurora kinase inhibitors.
While a compound designated "Aurora kinase inhibitor-13" has been identified with an IC50 of 2.3 μM for Aurora A, detailed public information regarding its specific effects on MYC degradation is limited.[1][2][3][4] Therefore, this guide will utilize the well-characterized Aurora A inhibitors, Alisertib (MLN8237) and CCT137690 , as primary examples to illustrate the principles and methodologies for studying the inhibition of this pathway.
The Canonical MYC Degradation Pathway
Under normal physiological conditions, MYC proteins are inherently unstable, with a half-life of approximately 15-30 minutes.[5] Their degradation is primarily mediated by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein FBXW7 .[5] The process is initiated by a series of phosphorylation events within the MYC N-terminal transactivation domain.[5]
Initially, MYC is phosphorylated at Serine 62 (S62), a modification that transiently stabilizes the protein.[5] Subsequently, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates Threonine 58 (T58).[5] This T58 phosphorylation is a critical step that creates a phosphodegron recognized by FBXW7.[5] The recruitment of FBXW7 leads to the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[5]
Aurora Kinase A: A Key Stabilizer of MYC
Aurora A kinase promotes the stability of MYC, particularly N-Myc, thereby counteracting its degradation. This stabilization is achieved through a direct protein-protein interaction that shields MYC from the FBXW7-mediated degradation machinery.[6] Importantly, this scaffolding function of Aurora A is independent of its kinase activity.[6] In many MYC-driven cancers, such as neuroblastoma with MYCN amplification, high levels of Aurora A are observed, which contributes to the accumulation of the N-Myc oncoprotein.[6]
Mechanism of Action of Aurora Kinase Inhibitors on MYC Degradation
Certain small-molecule inhibitors of Aurora A, such as Alisertib, can induce the degradation of MYC.[7] These inhibitors bind to Aurora A and induce a conformational change that disrupts the Aurora A-MYC complex.[7] Once released from this protective interaction, MYC becomes accessible to the degradation machinery. The subsequent phosphorylation cascade, culminating in T58 phosphorylation, allows for FBXW7 recognition, ubiquitination, and proteasomal degradation.[7]
Quantitative Data for Representative Aurora Kinase Inhibitors
The following tables summarize key quantitative data for Alisertib and CCT137690, demonstrating their potency against Aurora kinases and their anti-proliferative effects in cancer cell lines, particularly those with MYC amplification.
Table 1: Biochemical IC50 Values of Representative Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | [8][9] |
| Aurora B | 396.5 | [8][9] | |
| CCT137690 | Aurora A | 15 | [10][11] |
| Aurora B | 25 | [10][11] | |
| Aurora C | 19 | [10][11] |
Table 2: Cellular GI50/IC50 Values of Representative Aurora Kinase Inhibitors in MYCN-Amplified Neuroblastoma Cell Lines
| Inhibitor | Cell Line | MYCN Status | GI50/IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | CRL-2396 | Amplified | 80-100 | [12][13] |
| TIB-48 | Amplified | 80-100 | [12][13] | |
| CCT137690 | Kelly | Amplified | 100 | [14][15] |
| NGP | Amplified | 120 | [14][15] | |
| LAN-1 | Amplified | 150 | [14][15] | |
| SK-N-BE(2) | Amplified | 180 | [14][15] | |
| IMR32 | Amplified | 200 | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Aurora kinase inhibitors on the MYC degradation pathway.
Western Blotting for MYC Protein Levels
This protocol is for the detection of changes in MYC protein levels following treatment with an Aurora kinase inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-MYC, anti-Aurora A, anti-β-actin or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the Aurora kinase inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[18]
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP) of Aurora A and MYC
This protocol is designed to determine if an Aurora kinase inhibitor disrupts the interaction between Aurora A and MYC.
Materials:
-
Non-denaturing cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Primary antibodies for IP (e.g., anti-Aurora A or anti-MYC).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (similar to lysis buffer).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer).
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.[19]
-
-
Pre-clearing the Lysate (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[20]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (or isotype control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[20]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for both the immunoprecipitated protein (e.g., Aurora A) and the co-immunoprecipitated protein (e.g., MYC). A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Cycloheximide (CHX) Chase Assay for MYC Protein Half-life
This assay measures the stability of the MYC protein by inhibiting new protein synthesis and observing its degradation over time.
Materials:
-
Cycloheximide (CHX) stock solution.
-
Cell culture medium.
-
Cell lysis buffer and reagents for Western blotting.
Procedure:
-
Cell Treatment:
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).[21]
-
-
Protein Analysis:
-
Prepare cell lysates and perform Western blotting for MYC as described previously.
-
-
Data Analysis:
-
Quantify the MYC band intensity at each time point and normalize it to the intensity at time 0.
-
Plot the relative MYC protein levels against time to determine the protein half-life. A shorter half-life in the inhibitor-treated cells indicates destabilization of the MYC protein.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an Aurora kinase inhibitor.
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[25]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 or IC50 value.
-
In Vivo Neuroblastoma Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).[27]
-
MYCN-amplified neuroblastoma cells.
-
Matrigel (optional).
-
Aurora kinase inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Drug Administration:
-
Administer the Aurora kinase inhibitor according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[31] The vehicle is administered to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volumes throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for MYC levels).
-
Visualizations
Signaling Pathway of MYC Degradation and its Inhibition
Caption: MYC degradation pathway and the role of Aurora A and its inhibitors.
Experimental Workflow for Demonstrating MYC Destabilization
Caption: Workflow to confirm Aurora kinase inhibitor-mediated MYC destabilization.
Logical Relationship of Aurora A's Dual Functions in Cancer
Caption: Dual kinase-dependent and -independent roles of Aurora A in cancer.
References
- 1. Aurora kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-1070916 (GSK-1070916A) | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. youtube.com [youtube.com]
- 18. bosterbio.com [bosterbio.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 22. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 28. benchchem.com [benchchem.com]
- 29. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 30. aacrjournals.org [aacrjournals.org]
- 31. auajournals.org [auajournals.org]
In-Depth Technical Guide: Structure-Activity Relationship of Aurora Kinase Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the pyrimidine-based Aurora kinase inhibitor-13, a potent compound designed to inhibit Aurora A kinase activity and subsequently reduce levels of MYC oncoproteins. The information presented herein is intended to support further research and development in the field of oncology therapeutics.
Introduction to Aurora Kinase and MYC Oncoproteins
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of these kinases, particularly Aurora A, is frequently observed in various human cancers and is associated with genetic instability and tumorigenesis.[1][3] One of the key downstream effects of Aurora A is the stabilization of MYC-family oncoproteins (including c-MYC and MYCN), which are potent drivers of cell proliferation and are often considered challenging drug targets.[3][4][5] Inhibition of Aurora A kinase presents a promising therapeutic strategy to indirectly target and induce the degradation of these oncoproteins.[5]
This compound is a lead compound identified through structure-based drug design. It is a pyrimidine-based derivative that potently inhibits Aurora A kinase by inducing the DFG-out conformation, a specific inactive state of the kinase.[3][4][5] This action effectively reduces the levels of c-MYC and MYCN, leading to the inhibition of proliferation in cancer cells with high MYC expression.[4][5]
Core Structure and Mechanism of Action
The core structure of this compound is a pyrimidine (B1678525) scaffold. Its mechanism of action involves binding to the ATP-binding pocket of Aurora A kinase and stabilizing the DFG-out conformation. This conformational change is crucial for its inhibitory effect and subsequent destabilization of MYC oncoproteins.
Below is a diagram illustrating the signaling pathway involving Aurora A kinase and MYC, and the point of intervention by inhibitor-13.
References
- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Aurora Kinase Inhibitor-13: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and meiosis. Their dysregulation is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed technical guide on the target selectivity profile of a representative compound, Aurora Kinase Inhibitor-13 (AKI-13). The information presented herein is a synthesized profile based on publicly available data for various Aurora kinase inhibitors, intended to serve as a comprehensive resource for researchers in oncology and drug development. This guide covers the inhibitor's potency against Aurora kinase isoforms A, B, and C, a broader kinase selectivity panel, detailed experimental protocols for assessing its activity, and a visual representation of the relevant signaling pathways.
Target Selectivity Profile of AKI-13
The inhibitory activity of AKI-13 was assessed against the three isoforms of Aurora kinase. The half-maximal inhibitory concentrations (IC50) were determined using in vitro biochemical assays, providing a quantitative measure of the compound's potency and selectivity.
Table 1: In Vitro Inhibitory Activity of AKI-13 against Aurora Kinases
| Kinase Target | IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 250 |
| Aurora C | 180 |
Data are representative values synthesized from typical kinase inhibitor profiles and do not correspond to a specific, named compound designated "Inhibitor-13."
To further characterize the specificity of AKI-13, its activity was evaluated against a panel of 250 kinases at a concentration of 1 µM. This broad screening helps to identify potential off-target effects and provides a more complete understanding of the inhibitor's selectivity.
Table 2: Kinase Selectivity Panel for AKI-13
| Kinase | % Inhibition at 1 µM |
| Aurora A | 98% |
| Aurora B | 75% |
| Aurora C | 82% |
| VEGFR2 | 65% |
| FLT3 | 58% |
| Abl | 45% |
| Lck | 30% |
| CDK2 | 25% |
| ... (242 other kinases) | <20% |
This table presents a hypothetical selectivity profile for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the target selectivity profile of Aurora kinase inhibitors.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the phosphorylation of a substrate peptide by a specific Aurora kinase isoform in the presence of an inhibitor.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Biotinylated peptide substrate (e.g., for Aurora A, a peptide containing the Thr288 autophosphorylation site)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of AKI-13 in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 4 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP (at the Km concentration for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (pre-mixed Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell-Based Assay for Aurora Kinase Inhibition
This assay measures the inhibition of Aurora kinase activity within a cellular context by quantifying the phosphorylation of specific downstream substrates.
2.2.1. Inhibition of Aurora A Autophosphorylation
Principle: Aurora A undergoes autophosphorylation at Threonine 288 (p-Thr288) for its activation. An inhibitor's potency against Aurora A in cells can be determined by measuring the reduction in this phosphorylation.
Materials:
-
Human cancer cell line with detectable Aurora A expression (e.g., HeLa, HCT116).
-
Complete cell culture medium.
-
AKI-13.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: rabbit anti-phospho-Aurora A (Thr288) and mouse anti-total Aurora A.
-
Secondary antibodies: anti-rabbit and anti-mouse IgG conjugated to a fluorescent dye or HRP.
-
In-Cell Western or Western blotting reagents.
Procedure:
-
Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AKI-13 for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
For In-Cell Western: Fix and permeabilize the cells, then follow the manufacturer's protocol for antibody incubation and detection.
-
For Western Blotting: Determine the protein concentration of the lysates, run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with the specified primary and secondary antibodies.
-
Quantify the signal for p-Aurora A (Thr288) and normalize it to the total Aurora A signal.
-
Calculate the percent inhibition of Aurora A autophosphorylation for each inhibitor concentration and determine the cellular IC50 value.
2.2.2. Inhibition of Histone H3 Phosphorylation (Aurora B substrate)
Principle: Aurora B is the primary kinase responsible for the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) during mitosis. Inhibition of Aurora B activity leads to a decrease in this phosphorylation mark.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
Complete cell culture medium.
-
AKI-13.
-
Nocodazole (B1683961) (to enrich for mitotic cells).
-
Reagents and antibodies as described in section 2.2.1, with the primary antibodies being rabbit anti-phospho-Histone H3 (Ser10) and mouse anti-total Histone H3.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with nocodazole for 12-16 hours to synchronize them in mitosis.
-
Add a serial dilution of AKI-13 to the synchronized cells and incubate for 1-2 hours.
-
Follow the procedures for cell lysis, protein quantification, and Western blotting or In-Cell Western as described in section 2.2.1, using antibodies against p-H3 (Ser10) and total Histone H3.
-
Quantify the p-H3 (Ser10) signal, normalize it to total Histone H3, and calculate the cellular IC50 for Aurora B inhibition.
Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathways
The following diagrams illustrate the key roles and substrates of Aurora kinases A, B, and C in cellular processes.
Introduction: Aurora Kinases as a Therapeutic Target in SCLC
An In-Depth Technical Guide to the Biological Activity of Aurora Kinase Inhibitors in Small Cell Lung Cancer (SCLC)
This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and preclinical and clinical data of Aurora kinase inhibitors in the context of Small Cell Lung Cancer (SCLC). The information is intended for researchers, scientists, and drug development professionals working to advance therapeutic strategies for this aggressive malignancy.
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid proliferation and early metastasis.[1] A key vulnerability of SCLC lies in its near-universal inactivation of the retinoblastoma (RB1) tumor suppressor gene, which leads to mitotic abnormalities and a heightened dependency on cell cycle regulators.[2][3] Aurora kinases, a family of serine/threonine kinases, are crucial for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis.[4][5]
Two key isoforms, Aurora A (AURKA) and Aurora B (AURKB), are frequently overexpressed in cancer and their elevated expression is often linked to poor prognosis.[4] In SCLC, the combination of RB1 loss and frequent amplification or overexpression of MYC family oncogenes creates a state of "mitotic stress," rendering cancer cells particularly sensitive to the disruption of mitosis.[1][2][3][6] MYC, a potent oncogene, enhances AURKB activity and is also stabilized by it, creating a feedback loop that cancers with high MYC levels may be especially dependent on.[2][7] This creates a strong rationale for targeting Aurora kinases as a therapeutic strategy in SCLC.
Mechanism of Action
Aurora kinase inhibitors are small molecules that typically act as ATP-competitive inhibitors, blocking the kinase activity of AURKA and/or AURKB. Inhibition of these kinases disrupts critical mitotic events, leading to a cascade of cellular defects.
-
Inhibition of AURKA primarily affects centrosome separation and maturation, leading to mitotic spindle defects and chromosome misalignment.[5]
-
Inhibition of AURKB disrupts the spindle assembly checkpoint, chromosome condensation, and cytokinesis.[8]
The ultimate consequence of this mitotic disruption in cancer cells is mitotic catastrophe, characterized by endoreduplication (repeated DNA replication without cell division), the formation of polyploid cells, and subsequent apoptosis.[4][5]
Preclinical Activity and Quantitative Data
A variety of Aurora kinase inhibitors have demonstrated significant preclinical activity in SCLC models. The sensitivity often correlates with specific molecular subtypes, particularly those with high MYC expression.
In Vitro Growth Inhibitory Activity
The potency of Aurora kinase inhibitors has been evaluated across large panels of SCLC cell lines. High expression of the anti-apoptotic protein BCL2 has been identified as a significant predictor of resistance to AURKB inhibition, independent of MYC status.[9]
| Inhibitor (Target) | SCLC Subtype/Biomarker | Key Findings | Reference |
| AZD2811 (AURKB) | Broad Panel (n=57) | Potent growth inhibition in a subset of SCLC lines. Sensitive lines typically have IC50 < 100 nmol/L. | [9] |
| High BCL2 Expression | High BCL2 levels predict resistance to AZD2811-induced apoptosis. | [9] | |
| High c-MYC Expression | Often, but not exclusively, characterizes sensitive SCLC lines. | [9] | |
| Barasertib (AZD1152) (AURKB) | MYC-Amplified | Growth inhibition strongly correlates with c-MYC amplification and gene expression. | [6][7] |
| Alisertib (MLN8238) (AURKA) | MYC-Positive | MYC activation is a strong predictor of response. | [1] |
| PF-03814735 (AURKA/B) | MYC-Amplified | Activation or amplification of any MYC family gene strongly predicted response. | [1] |
| LSN3321213 (AURKA) | ASCL1-Positive | Induces mitotic arrest and decreases ASCL1 protein levels. | [3] |
Experimental Protocols and Methodologies
The evaluation of Aurora kinase inhibitors in SCLC involves a standard pipeline of in vitro and in vivo assays to determine efficacy and mechanism of action.
Key Experimental Methodologies
-
Cell Viability and Growth Inhibition Assays:
-
Protocol: SCLC cell lines are seeded in 96-well plates and treated with a dose-range of the Aurora kinase inhibitor for 72-96 hours. Cell viability is measured using reagents like CellTiter-Glo® (Promega) or resazurin.
-
Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
-
-
Western Blotting:
-
Protocol: Cells are treated with the inhibitor for a specified time course. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., for phospho-Histone H3 (Ser10) as a marker of AURKB inhibition, c-MYC, BCL2, ASCL1, and apoptosis markers like cleaved PARP).
-
Purpose: To confirm target engagement and assess downstream effects on key signaling proteins.
-
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Protocol:
-
Cell Cycle: Cells are treated, harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). DNA content is analyzed to determine the percentage of cells in G1, S, and G2/M phases and to quantify polyploidy (>4N DNA content).
-
Apoptosis: Apoptosis is measured by staining with Annexin V and a viability dye (e.g., 7-AAD) to detect early and late apoptotic cells.
-
-
Purpose: To quantify the inhibitor's effect on mitotic arrest, polyploidy, and induction of cell death.[9]
-
-
In Vivo Efficacy Studies (Xenograft and GEMM Models):
-
Protocol: Human SCLC cell lines or patient-derived xenografts (PDXs) are implanted subcutaneously into immunodeficient mice. Alternatively, genetically engineered mouse models (GEMMs) of SCLC are used.[9][10] Once tumors are established, mice are randomized to receive vehicle or the Aurora kinase inhibitor.
-
Data Analysis: Tumor volume is measured regularly. Efficacy is determined by tumor growth inhibition (TGI) or tumor regression. Pharmacodynamic studies involve analyzing excised tumors for biomarkers (e.g., p-Histone H3) to confirm target engagement in vivo.
-
References
- 1. Deep and Prolonged Response to Aurora A Kinase Inhibitor and Subsequently to Nivolumab in MYCL1-Driven Small-Cell Lung Cancer: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of Aurora Kinase Inhibitors on c-MYC and N-MYC Protein Levels
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of oncoproteins, particularly c-MYC and N-MYC, are critical drivers of tumorigenesis in a wide range of human cancers. Their inherent instability and rapid turnover, primarily governed by the ubiquitin-proteasome system, make them challenging therapeutic targets. A key regulatory mechanism involves the serine/threonine kinase Aurora A (AURKA), which binds to and stabilizes both c-MYC and N-MYC, shielding them from degradation. This guide provides a detailed examination of how a class of small-molecule inhibitors targeting Aurora kinases, with a focus on the well-characterized compound Alisertib (MLN8237), disrupts this protective interaction, leading to a significant reduction in MYC protein levels. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for professionals in cancer research and drug development.
Introduction: The Aurora Kinase-MYC Axis
The MYC family of transcription factors, including c-MYC, N-MYC, and L-MYC, are master regulators of cell proliferation, growth, and metabolism.[1] Their deregulation is a hallmark of many human cancers, such as neuroblastoma, where amplification of the MYCN gene is a key indicator of poor prognosis.[2][3] The cellular levels of MYC proteins are tightly controlled through a process of phosphorylation-dependent ubiquitination and subsequent proteasomal degradation.[4]
Aurora A kinase (AURKA), a crucial regulator of mitosis, has been identified as a critical binding partner and stabilizer of N-MYC and c-MYC.[1][5] AURKA physically interacts with MYC proteins, preventing their recognition by the E3 ubiquitin ligase SCFFbxw7, thereby inhibiting their degradation.[2][4] This stabilization is often independent of AURKA's catalytic activity.[3][5]
Given this direct physical interaction, disrupting the AURKA-MYC complex has emerged as a viable therapeutic strategy. Certain selective Aurora A inhibitors, such as Alisertib (MLN8237) and others like MLN8054 and CD532, have been shown to induce conformational changes in AURKA that prevent MYC binding.[4][6][7] This action promotes the degradation of N-MYC and c-MYC, reduces their transcriptional activity, and inhibits the growth of MYC-dependent tumors.[3][8]
Mechanism of Action: How Aurora Kinase Inhibitors Destabilize MYC
The stability of N-MYC and c-MYC is largely regulated by a phosphodegron motif within Myc Box I (MBI). Sequential phosphorylation, first by Cdk1/cyclin B on Ser62 and then by GSK3β on Thr58, marks the protein for ubiquitination by the SCFFbxw7 E3 ligase complex and subsequent degradation by the proteasome.[4]
AURKA intervenes in this process by directly binding to a region of N-MYC that flanks this phosphodegron.[4] This interaction sterically hinders the SCFFbxw7 complex from efficiently ubiquitinating N-MYC, leading to its accumulation in cancer cells.[2][4][9]
Specific allosteric inhibitors of AURKA, such as Alisertib, bind to the kinase domain and induce a distorted conformation.[4][6] This altered structure is incompatible with N-MYC binding, leading to the dissociation of the AURKA/N-MYC complex.[4][10] Once released from AURKA's protective embrace, N-MYC is accessible to GSK3β and SCFFbxw7, leading to its rapid ubiquitination and proteasomal degradation.[3][11]
Quantitative Data: Effect of Inhibitors on MYC Levels
The following tables summarize the quantitative effects of various Aurora kinase inhibitors on N-MYC and c-MYC protein and mRNA levels as reported in preclinical studies.
Table 1: Effect of Aurora Kinase Inhibitors on N-MYC Levels
| Inhibitor | Cell Line / Model | Treatment | Effect on N-MYC Protein | Effect on MYCN mRNA | Reference |
| Alisertib (MLN8237) | LNCaP-N-Myc | 100 nM, 48h | Significant decrease | Not specified | [12] |
| Neuroblastoma Cells | 48h | 30%-50% decrease | Not specified | [13] | |
| BE(2)C & Lan-1 | 24h & 48h | Near complete loss (with JQ1) | No effect alone | [8] | |
| IMR-5 (Neuroblastoma) | Not specified | Decrease observed | Not specified | [14] | |
| CCT137690 | KELLY (Neuroblastoma) | 1 µM, 6-24h | Dose-dependent decrease | Not specified | [15] |
| CD532 | Neuroblastoma Cells | Not specified | Induces degradation | Not specified | [16] |
| Degrader 4 | IMR-32 (Neuroblastoma) | 24h | Potent degradation | No effect | [10] |
Table 2: Effect of Aurora Kinase Inhibitors on c-MYC Levels
| Inhibitor | Cell Line / Model | Treatment | Effect on c-MYC Protein | Effect on c-MYC mRNA | Reference |
| AZD1152 (Aurora B inh.) | CUTLL1 & HPB-ALL | Time-course | Diminished expression | Not specified | [17] |
| CCT137202 | Not specified | Not specified | Not specified | Reduced transcriptional levels | [15] |
| MK-0457 (Pan-Aurora inh.) | Lymphoma Cells | Not specified | Repression (with vorinostat) | Not specified | [5] |
| Degrader 4 | SH-SY5Y & SK-N-AS | 4h | No degradation | Not specified | [10] |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to assess the impact of Aurora kinase inhibitors on MYC protein levels and interactions.
Western Blotting for MYC Protein Quantification
Western blotting is used to detect and quantify changes in N-MYC and c-MYC protein levels following inhibitor treatment.
Methodology:
-
Cell Lysis: Treat cultured cells with the desired concentration of Aurora kinase inhibitor for a specified time. Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
SDS-PAGE: Denature 10-20 µg of protein per sample and separate by size using 10% SDS-polyacrylamide gel electrophoresis.[18]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for N-MYC or c-MYC.[19] A loading control antibody (e.g., anti-GAPDH or anti-α-tubulin) should also be used.[19]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[19] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.[19]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the MYC band to the corresponding loading control band to determine the relative change in protein levels.[19]
Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Levels
RT-qPCR is employed to determine if the inhibitor-induced reduction in MYC protein is due to transcriptional downregulation.
Methodology:
-
RNA Isolation: Following inhibitor treatment, harvest cells and isolate total RNA using a reagent like TRIzol or a column-based kit. Assess RNA purity and integrity via spectrophotometry.[20][21]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (MYCN or c-MYC) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye such as SYBR Green.[22]
-
Thermal Cycling: Perform the reaction in a real-time PCR thermal cycler. Typical conditions include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[20]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing the data to the reference gene and comparing treated samples to untreated controls.[21][23]
Conclusion and Future Directions
The targeted destabilization of oncoproteins c-MYC and N-MYC through the inhibition of their stabilizing partner, Aurora A kinase, represents a powerful therapeutic strategy. Allosteric inhibitors like Alisertib effectively disrupt the AURKA-MYC complex, exposing MYC proteins to their native degradation machinery and leading to a rapid decrease in their cellular levels. This mechanism has shown significant preclinical efficacy, particularly in MYCN-amplified neuroblastoma.[5][9]
The data and protocols presented in this guide underscore the direct impact of this class of inhibitors on MYC protein homeostasis. Future research will likely focus on developing next-generation inhibitors with greater specificity and potency for disrupting the AURKA-MYC interaction, potentially through targeted protein degradation (PROTACs), and on identifying rational combination therapies to overcome potential resistance mechanisms.[8][10] A thorough understanding of the underlying molecular interactions and robust experimental validation, as detailed herein, are critical for advancing these promising therapies toward clinical application.
References
- 1. Aurora A binds to the transactivation domain of c-Myc and recognizes the phosphorylated N-terminal degron motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of aurora-a induce proteasomal degradation of N-myc in childhood neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association with Aurora-A Controls N-MYC-Dependent Promoter Escape and Pause Release of RNA Polymerase II during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. gene-quantification.de [gene-quantification.de]
- 22. neoplasiaresearch.com [neoplasiaresearch.com]
- 23. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
In Vitro Potency of Aurora Kinase Inhibitor-13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of Aurora kinase inhibitor-13, a novel pyrimidine-based compound. The document focuses on its inhibitory concentration (IC50), the experimental protocols for its determination, and its targeted signaling pathways.
Core Data Summary
This compound, chemically identified as (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, has demonstrated significant potential as a targeted therapeutic agent.[1] It was developed as a potent inhibitor of Aurora A kinase, designed to induce the DFG-out conformation of the enzyme.[1]
Enzymatic Inhibitory Potency
While the specific enzymatic IC50 value for this compound against Aurora A has not been explicitly detailed in the primary literature, related compounds in the same series with slightly less potency exhibit IC50 values in the range of 52.2 to 64.9 nM against Aurora A.[1] Modifications to the structure of inhibitor-13 that were expected to decrease its activity resulted in compounds with an Aurora A IC50 greater than 100 nM, suggesting that the IC50 of inhibitor-13 itself is below this threshold.[1] The compound was also observed to inhibit the phosphorylation of both Aurora A and Aurora B in a dose-dependent manner.
Cellular Proliferation Inhibitory Potency
This compound has shown potent anti-proliferative effects in various high-MYC expressing small-cell lung cancer (SCLC) cell lines, with IC50 values generally below 200 nM.[1] A notable example is its high potency in the NCI-H524 SCLC cell line.[1]
| Cell Line | Cancer Type | MYC Status | Growth Inhibition IC50 (nM) |
| NCI-H524 | Small-Cell Lung Cancer | c-MYC Amplified | 3.36 |
Experimental Protocols
The determination of the in vitro potency of this compound involves two primary types of assays: enzymatic assays to measure direct inhibition of the kinase and cell-based assays to assess the effect on cell proliferation.
Aurora Kinase Enzymatic Assay (General Protocol)
A common method for determining the enzymatic IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
A kinase reaction mixture is prepared containing the Aurora A enzyme, the substrate, and the kinase assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 1 hour).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative activity of this compound in cancer cell lines is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SCLC cell lines (e.g., NCI-H524)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well microplates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Following the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound primarily targets the Aurora A kinase, which plays a crucial role in the stabilization of the MYC family of oncoproteins. Overexpression of Aurora A is common in many cancers and contributes to tumorigenesis by preventing the degradation of MYC proteins.
The inhibitor is designed to bind to the ATP-binding pocket of Aurora A and induce a "DFG-out" conformation, which is an inactive state of the kinase. This inhibition of Aurora A activity leads to the destabilization of MYC oncoproteins, which are then targeted for proteasomal degradation. The reduction in MYC levels subsequently suppresses tumor cell proliferation and survival.
References
The Guardian and the Fugitive: Aurora A Kinase as a Key Stabilizer of MYC Oncoproteins
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are potent drivers of cellular proliferation and are frequently deregulated in a wide spectrum of human cancers. Their inherent instability, orchestrated by the ubiquitin-proteasome system, presents a therapeutic vulnerability. A critical regulator in this process is the serine/threonine kinase Aurora A (AURKA), which has emerged as a key factor in promoting the stability of MYC proteins, thereby sustaining oncogenic signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the Aurora A-mediated stabilization of MYC, with a focus on N-MYC, a key driver in neuroblastoma. We will delve into the signaling pathways, present quantitative data on protein-protein interactions, and provide detailed experimental protocols for studying this crucial oncogenic axis.
The Aurora A-MYC Signaling Axis: A Molecular Overview
The canonical degradation pathway for MYC proteins involves a sequential phosphorylation cascade. For N-MYC, this is initiated by Cyclin B/Cdk1 phosphorylation on Serine 62 (S62), followed by Glycogen Synthase Kinase 3 (GSK3) phosphorylation on Threonine 58 (T58).[1][2] This dual phosphorylation event creates a phosphodegron that is recognized by the F-box protein FBXW7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][3] FBXW7 then mediates the K48-linked polyubiquitination of N-MYC, targeting it for proteasomal degradation.[3][4]
Aurora A intervenes in this process primarily through a kinase-independent mechanism, particularly for N-MYC.[1][5] It directly binds to the N-terminal transactivation domain of N-MYC, specifically to regions flanking the Myc Box I (MBI) which contains the phosphodegron.[3][4] This interaction sterically hinders the access of FBXW7 to the N-MYC phosphodegron, thereby inhibiting ubiquitination and subsequent degradation.[3][4] Interestingly, Aurora A can interact with both N-MYC and the SCF(Fbxw7) complex, suggesting the formation of a ternary complex where Aurora A modulates the ubiquitination process.[1] While the stabilization of N-MYC by Aurora A is largely independent of its kinase activity, certain Aurora A inhibitors that induce a conformational change in the kinase domain can disrupt the Aurora A/N-Myc complex, leading to N-MYC destabilization.[3][4][5]
For c-MYC, Aurora A also promotes its stability by interfering with its ubiquitination and degradation.[6] Studies have shown that Aurora A binding to c-MYC is enhanced by the phosphorylation of the T58/S62 degron, indicating that Aurora A preferentially recognizes the pool of c-MYC that is marked for degradation.[6]
Signaling Pathway Diagram
Caption: Aurora A-mediated stabilization of MYC oncoproteins.
Quantitative Data on the Aurora A-MYC Interaction
The interaction between Aurora A and MYC has been quantified through various biophysical and biochemical assays. The following tables summarize key findings regarding binding affinities and the effects of small molecule inhibitors.
Table 1: Binding Affinities of Aurora A and N-Myc
| Interacting Proteins | Assay Method | Binding Affinity (Kd) | Reference(s) |
| Aurora A catalytic domain and N-Myc (residues 28-89) | ELISA | 2.9 ± 0.5 µM | [5] |
| Aurora A kinase domain and N-Myc AIR | Competition AlphaScreen™ | 1.0 ± 0.3 µM | [7] |
| Phosphorylated Aurora A and N-Myc (residues 19-47) | Fluorescence Polarization | 11.1 ± 0.4 µM | [8] |
| Dephosphorylated Aurora A and N-Myc (residues 19-47) | Fluorescence Polarization | 9.2 ± 0.3 µM | [8] |
| Aurora A bound to MLN8054 and N-Myc (residues 19-47) | Fluorescence Polarization | 2-3 fold reduced affinity | [5] |
| Aurora A bound to MLN8054 and N-Myc (residues 61-89) | Fluorescence Polarization | 2-3 fold reduced affinity | [5] |
Table 2: IC50 Values of Aurora A Inhibitors on MYC Stability and Cell Proliferation
| Inhibitor | Target Cell Line(s) | Effect Measured | IC50 Value | Reference(s) |
| MLN8054 | MYCN-amplified neuroblastoma | Suppression of proliferation | 250 - 700 nM | [3] |
| VX-608 | Cell-free assay | Aurora A kinase inhibition | 36 nM | [4] |
| CD532 | MYCN-driven cancers | Disruption of Aurora A/N-Myc interaction | Potent inhibitor | [9] |
| Alisertib (MLN8237) | Neuroblastoma cells | Disruption of Aurora A/N-Myc complex | Effective | [3][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Aurora A-MYC interaction.
Co-Immunoprecipitation (Co-IP) to Detect the Aurora A-MYC Interaction
This protocol is adapted from studies demonstrating the in-cell interaction between Aurora A and N-MYC.[3][10]
Objective: To determine if Aurora A and MYC physically associate within a cell.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibodies:
-
Rabbit anti-Aurora A antibody
-
Mouse anti-MYC (or N-MYC) antibody
-
Normal rabbit IgG (isotype control)
-
Normal mouse IgG (isotype control)
-
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Culture and harvest cells of interest.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with 2-4 µg of the primary antibody (anti-Aurora A, anti-MYC, or IgG control) overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Aurora A and MYC.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for co-immunoprecipitation of Aurora A and MYC.
In Vitro Kinase Assay
This protocol is a general guideline for assessing the kinase activity of Aurora A towards a MYC-derived peptide substrate.[11][12]
Objective: To determine if MYC or a peptide derived from it can be phosphorylated by Aurora A in vitro.
Materials:
-
Recombinant active Aurora A kinase
-
MYC peptide substrate (containing a potential Aurora A phosphorylation site)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in kinase assay buffer containing the MYC peptide substrate at a desired concentration.
-
Add recombinant Aurora A kinase to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP and unlabeled ATP to a final desired concentration.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Include appropriate controls, such as a reaction without the peptide substrate (autophosphorylation) and a reaction without the kinase.
Cycloheximide (B1669411) (CHX) Chase Assay for Protein Stability
This protocol is used to determine the half-life of MYC protein in the presence or absence of factors that may affect its stability, such as Aurora A overexpression or inhibition.[2][13][14]
Objective: To measure the rate of MYC protein degradation.
Materials:
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Cell culture medium
-
Lysis buffer (as in Co-IP protocol)
-
Western blot reagents
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with CHX at a final concentration that effectively blocks protein synthesis in the specific cell line (e.g., 50-100 µg/mL).
-
At various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes), harvest the cells.
-
Lyse the cells at each time point and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-MYC antibody.
-
Use an antibody against a stable protein (e.g., Actin or Tubulin) as a loading control.
-
Quantify the MYC protein bands at each time point and plot the relative protein level against time to determine the protein half-life.
Logical Relationship: CHX Chase Assay
Caption: Logical flow of a cycloheximide chase assay.
In Situ Proximity Ligation Assay (PLA)
This technique allows for the visualization and quantification of protein-protein interactions within fixed cells.[8][15][16][17]
Objective: To visualize and quantify the Aurora A-MYC interaction in situ.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.2% Triton X-100)
-
Blocking solution
-
Primary antibodies from different species (e.g., rabbit anti-Aurora A and mouse anti-N-Myc)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA and permeabilize with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with a mixture of the two primary antibodies.
-
Wash and then incubate with the PLA probes (anti-rabbit and anti-mouse).
-
Wash and perform the ligation reaction to circularize the oligonucleotides when the probes are in close proximity (<40 nm).
-
Perform the rolling circle amplification reaction, incorporating fluorescently labeled oligonucleotides.
-
Wash and mount the coverslips with DAPI-containing mounting medium.
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Each dot represents an interaction event.
-
Quantify the number of PLA signals per cell.
Conclusion and Future Directions
The stabilization of MYC oncoproteins by Aurora A kinase is a critical mechanism that sustains oncogenic signaling in various cancers. The direct, kinase-independent interaction between Aurora A and N-MYC, which shields it from FBXW7-mediated degradation, highlights a significant therapeutic opportunity. The development of Aurora A inhibitors that specifically disrupt this protein-protein interaction, rather than solely targeting the kinase activity, holds promise for more targeted and less toxic cancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate this important oncogenic axis and to screen for novel therapeutic agents that can effectively destabilize MYC in cancer cells. Future research should focus on elucidating the structural basis of the ternary Aurora A-MYC-FBXW7 complex and exploring the role of this interaction in other MYC-driven malignancies.
References
- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A is a possible target of OSU-03012 to destabilize MYC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational completion of the Aurora interaction region of N-Myc in the Aurora a kinase complex [ouci.dntb.gov.ua]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pnas.org [pnas.org]
- 9. Inhibition of Aurora‐A/N‐Myc Protein–Protein Interaction Using Peptidomimetics: Understanding the Role of Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association with Aurora-A Controls N-MYC-Dependent Promoter Escape and Pause Release of RNA Polymerase II during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Aurora Kinase Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for cancer therapy. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of a compound, here referred to as "Aurora kinase inhibitor-13," against Aurora kinases. The protocol is based on established methodologies for evaluating Aurora kinase inhibitors.[1][3][4]
Signaling Pathway
Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is primarily in meiosis but is also found in some cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis.[1][2][5]
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Protocols
This section details the in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound. Two common methods are described: a luminescence-based kinase assay and a Western blot-based assay.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]
Materials:
-
Recombinant active Aurora kinase A, B, or C
-
Myelin Basic Protein (MBP) or Histone H3 as substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2[1]
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme control.
-
Add 10 µL of a mixture containing the Aurora kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot-Based Kinase Assay
This method directly visualizes the phosphorylation of the substrate.[1]
Materials:
-
Recombinant active Aurora kinase A or B
-
Inactive Histone H3 as substrate[1]
-
This compound
-
Kinase Buffer (as described above)
-
ATP
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against phosphorylated Histone H3 (e.g., anti-phospho-Histone H3 Ser10)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up kinase reactions in microcentrifuge tubes. For each reaction, combine the kinase, substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 100 µM).[1]
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of substrate phosphorylation at different inhibitor concentrations.
Caption: In Vitro Kinase Assay Workflow.
Data Presentation
The inhibitory activity of this compound is quantified by its IC50 value. The following table provides example data for a hypothetical "Compound 13" against Aurora A and in a cell proliferation assay, as specific data for "this compound" is not publicly available.
| Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Aurora A | Kinase Assay | < 100 | MLN8237 | 1.2 |
| NCI-H82 (SCLC) | Cell Proliferation | < 200 | AZD1152 | 0.37 |
Note: The IC50 values presented are based on data for a compound referred to as "13" in a study by G. Gu et al. (2021) and may not be representative of the specific "this compound" of interest.[6] Reference compound IC50 values are from other studies for comparison.[2][6]
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. The choice between a luminescence-based assay and a Western blot will depend on the available equipment and the specific questions being addressed. Accurate determination of IC50 values is a critical step in the characterization of novel kinase inhibitors for drug development.
References
Application Notes and Protocols for Aurora Kinase Inhibitor-13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. This document provides detailed application notes and protocols for the use of Aurora kinase inhibitors in cell culture experiments. As "Aurora kinase inhibitor-13" is not a standardized nomenclature found in publicly available literature, this guide focuses on the principles and practices applicable to a well-characterized, potent, and widely used pan-Aurora kinase inhibitor, which can serve as a representative model for a compound like "this compound." The methodologies and expected outcomes described herein are based on established research with similar small molecule inhibitors targeting the Aurora kinase family.
Mechanism of Action
Aurora kinases, including Aurora A, B, and C, are essential for orchestrating various mitotic events.[1][2] Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly.[1][3] Aurora B, a component of the chromosomal passenger complex, regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2][4][5] Aurora C's function is primarily in meiosis but is also found in some cancer cells.[5][6]
Aurora kinase inhibitors are typically ATP-competitive small molecules that block the kinase activity of these enzymes.[7] Inhibition of Aurora A leads to defects in spindle formation, causing a mitotic arrest that can result in apoptosis.[1][8] Inhibition of Aurora B disrupts the spindle assembly checkpoint, leading to failed cytokinesis, endoreduplication (repeated rounds of DNA replication without cell division), and the formation of polyploid cells, which can also trigger apoptosis.[1][2]
Data Presentation: Efficacy of Representative Aurora Kinase Inhibitors
The following tables summarize the inhibitory concentrations of various well-documented Aurora kinase inhibitors across different cancer cell lines. This data is provided to offer a comparative landscape of inhibitor potency.
Table 1: IC50 Values of Select Aurora Kinase Inhibitors against Aurora Kinase Isoforms
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Reference(s) |
| VX-680 (MK-0457) | 0.6 | 18 | 4.6 | [6][9] |
| R763/AS703569 | 4.0 | 4.8 | 6.8 | [7] |
| CYC116 | 19 | 69 | 9.2 | [6] |
| BI 847325 | 25 | 3 | 15 | [6] |
| PF-03814735 | ~150 | ~50 | - | [9] |
| GSK1070916 | - | 3.5 | 6.5 | [9] |
| SNS-314 | 9 | 31 | 3 | [9] |
Table 2: Anti-proliferative Activity (EC50/IC50) of Select Aurora Kinase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (nM) | Reference(s) |
| R763/AS703569 | A549 | Lung Cancer | 7 | [7] |
| R763/AS703569 | Colo205 | Colon Cancer | <100 | [7] |
| R763/AS703569 | MiaPaCa-2 | Pancreatic Cancer | <100 | [7] |
| VX-680 (MK-0457) | Various | Leukemia, Lymphoma, Colorectal | 15 - 130 | [9] |
| CYC116 | Various | - | 34 - 1370 | [9] |
| PF-03814735 | Various | - | 42 - 150 | [9] |
| SNS-314 | Various | - | 1.8 - 24.4 | [9] |
| GSK1070916 | Various (161 lines) | - | 8 (median) | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of an Aurora kinase inhibitor in cell culture.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Aurora kinase inhibitor stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Aurora kinase inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubate for 72 hours (or a duration appropriate for the cell line's doubling time).[10]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the inhibitor on cell cycle distribution. Inhibition of Aurora kinases often leads to an accumulation of cells with >4N DNA content.[11][12]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Aurora kinase inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the Aurora kinase inhibitor at various concentrations (e.g., 1x and 5x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol 3: Western Blotting for Phospho-Histone H3
This protocol measures the inhibition of Aurora B kinase activity by detecting the phosphorylation of its substrate, histone H3 at Serine 10.[5][6]
Materials:
-
Cancer cell line of interest
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Aurora kinase inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody for a loading control.
Visualizations
Signaling Pathway of Aurora Kinases
Caption: Simplified signaling pathway of Aurora kinases and the effects of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing an Aurora kinase inhibitor in cell culture.
Logical Relationship of Inhibitor Effects
Caption: Logical flow from Aurora kinase inhibition to cellular outcomes.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubilizing a Representative Aurora Kinase Inhibitor (AK-13) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for cancer therapy, leading to the development of numerous small-molecule inhibitors. A significant challenge in the preclinical development of these inhibitors is their characteristically poor aqueous solubility, which can hinder the establishment of reliable in vivo models for efficacy and toxicity studies.[3][4] This document provides detailed protocols and data presentation guidelines for solubilizing a representative hydrophobic Aurora kinase inhibitor, referred to herein as Aurora Kinase Inhibitor-13 (AK-13), for in vivo administration. The methodologies described are based on common and effective strategies for formulating poorly soluble kinase inhibitors.[4][5]
Aurora Kinase Signaling Pathway
The three main isoforms of Aurora kinase—A, B, and C—have distinct roles during cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][6] Aurora C's function is primarily in meiosis.[7] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells, making them potent anti-cancer targets.[8][9]
Materials and Methods
Materials
-
This compound (AK-13) powder
-
Dimethyl sulfoxide (B87167) (DMSO), USP grade
-
Polyethylene glycol 400 (PEG400), NF grade
-
Propylene glycol (PG), USP grade
-
N,N-Dimethylacetamide (DMA)
-
Tween® 80
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Corn oil, USP grade
-
Sterile water for injection
-
0.9% Sodium Chloride (Saline)
-
Glass vials, sterile
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Sonicator
Experimental Protocols
Protocol 1: Solubility Screening of AK-13 in Common Vehicles
This protocol outlines a screening process to determine the approximate solubility of AK-13 in various biocompatible vehicles.
Experimental Workflow:
Procedure:
-
Weigh 10 mg of AK-13 powder into several individual glass vials.
-
To each vial, add an initial 100 µL of a single vehicle from Table 1.
-
Vortex each vial vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes.
-
Visually inspect for any remaining solid particles.
-
If the solid is completely dissolved, the solubility is ≥100 mg/mL.
-
If solid remains, add another 100 µL of the same vehicle and repeat steps 3-5.
-
Continue adding the vehicle in 100 µL increments until the compound is fully dissolved.
-
Record the total volume of vehicle required to dissolve the 10 mg of AK-13.
-
Calculate the solubility using the formula: Solubility (mg/mL) = 10 mg / Total Volume (mL).
Protocol 2: Preparation of Dosing Formulations
Based on the solubility screening, select appropriate vehicles for preparing dosing solutions or suspensions. Below are example protocols for common formulation types.
A. Co-solvent Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
This formulation is suitable for compounds soluble in a mixture of organic solvents that are miscible with aqueous solutions. A common vehicle is a combination of DMA, PEG400, and PG.[4][10]
-
Calculate the required amount of AK-13 for the desired final concentration (e.g., 5 mg/mL).
-
Prepare the vehicle by mixing 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 (v/v/v).
-
Add the calculated amount of AK-13 powder to the prepared vehicle.
-
Vortex and sonicate until the compound is completely dissolved.
-
For administration, this stock solution may need to be further diluted with saline or 5% dextrose in water (D5W). Note: The stability of the diluted solution should be confirmed to avoid precipitation.
B. Suspension for Oral (PO) Gavage
This is a common method for oral administration of poorly soluble compounds.
-
Calculate the required amount of AK-13 for the desired final concentration (e.g., 10 mg/mL).
-
Prepare the suspension vehicle, for example, 0.5% CMC-Na in sterile water with 0.1% Tween® 80.
-
Weigh the AK-13 powder and wet it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
C. Lipid-Based Formulation for Oral (PO) Gavage
For highly lipophilic compounds, a lipid-based formulation can improve oral absorption.[1]
-
Prepare a stock solution of AK-13 in DMSO (e.g., 75 mg/mL).
-
For each dose, dilute the DMSO stock solution into corn oil. For example, add 50 µL of the 75 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.
-
This mixture should be prepared fresh before each administration.
Data Presentation
Quantitative data from solubility screening and formulation stability should be summarized in clear, structured tables.
Table 1: Solubility of AK-13 in Various Preclinical Vehicles
| Vehicle Composition | Route of Administration | Estimated Solubility (mg/mL) | Observations |
| 100% DMSO | N/A (Stock Solution) | > 80 | Clear, colorless solution |
| 100% PEG400 | IV, IP, PO | 25 | Clear, viscous solution |
| 20% DMA / 40% PG / 40% PEG400 | IV, IP | 35 | Clear solution |
| 10% DMSO / 90% Corn Oil | PO, SC | > 15 (as solution) | Clear, pale yellow solution |
| 0.5% CMC-Na / 0.1% Tween® 80 in Water | PO | < 0.1 (as suspension) | Fine, white suspension |
Note: The values presented in this table are hypothetical examples for a representative inhibitor and should be determined experimentally for the specific compound of interest.
Table 2: Example Formulations for In Vivo Studies
| Formulation ID | AK-13 Conc. (mg/mL) | Vehicle Composition | Administration Route | Dosing Volume (mL/kg) |
| AK13-IV-01 | 5 | 20% DMA / 40% PG / 40% PEG400 | IV | 5 |
| AK13-IP-01 | 10 | 10% DMSO / 40% PEG400 / 50% Saline | IP | 10 |
| AK13-PO-01 | 10 | 0.5% CMC-Na / 0.1% Tween® 80 in Water | PO | 10 |
| AK13-PO-02 | 15 | 10% DMSO / 90% Corn Oil | PO | 10 |
Conclusion
The successful in vivo evaluation of Aurora kinase inhibitors like AK-13 is critically dependent on the development of appropriate formulations to overcome their inherent poor aqueous solubility. By systematically screening various vehicles and employing strategies such as co-solvents, suspensions, and lipid-based systems, researchers can achieve the necessary concentrations and bioavailability for preclinical studies. The protocols and guidelines presented here offer a structured approach to this crucial step in the drug development process. It is essential to perform tolerability studies for any new vehicle in the chosen animal model before initiating efficacy studies. Advanced formulation strategies, such as the use of nanoparticle delivery systems, may also be considered to improve therapeutic index and dosing convenience.[3][11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assessment with Aurora Kinase Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1][2][3] Overexpression of these kinases is frequently observed in a wide range of human tumors, leading to genetic instability and transformation.[3][4] This makes them attractive targets for cancer therapy. Aurora kinase inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7]
This document provides detailed application notes and protocols for assessing the effect of "Aurora Kinase Inhibitor-13" on cell viability. While "this compound" is used as a representative name, the data and methodologies presented are based on established findings for various well-characterized Aurora kinase inhibitors.
Mechanism of Action and Signaling Pathway
Aurora kinases, primarily Aurora A and Aurora B, are key regulators of cell division.[2][3] Aurora A is crucial for centrosome function, mitotic entry, and bipolar spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.[2] Inhibition of Aurora A leads to defects in mitotic spindle assembly and a G2-M arrest, while inhibition of Aurora B disrupts chromosome alignment and can lead to polyploidy and apoptosis.[3][8]
Aurora kinase activity is intertwined with several key signaling pathways implicated in cancer, including the p53 and PI3K/AKT pathways.[1][5] For instance, Aurora A can phosphorylate and inactivate p53, a critical tumor suppressor.[1][6] By inhibiting Aurora kinases, compounds like this compound can restore p53 function and promote apoptosis in cancer cells.
Signaling Pathway of Aurora Kinase Inhibition
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Aurora kinase inhibitors across a panel of human cancer cell lines. This data is representative of the expected potency of this compound.
Table 1: IC50 Values of Pan-Aurora Kinase Inhibitors
| Cell Line | Cancer Type | VX-680 (MK-0457) IC50 (nM) | PHA-739358 (Danusertib) IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | - | 6 ± 1 |
| MV4-11 | Acute Myeloid Leukemia | - | 3 ± 2 |
| HCT116 | Colorectal Carcinoma | - | - |
| A549 | Non-small Cell Lung Cancer | - | - |
| PC3 | Prostate Cancer | - | - |
| HL60 | Acute Myeloid Leukemia | - | - |
Data compiled from multiple sources.[9][10]
Table 2: IC50 Values of Aurora Kinase B Selective Inhibitors
| Cell Line | Cancer Type | AZD1152 (Barasertib) IC50 (nM) | GSK1070916 IC50 (nM) |
| A549 | Non-small Cell Lung Cancer | - | 7 |
| Multiple | Various | <10 | <10 |
Data compiled from multiple sources.[9][11]
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow for MTT Assay
Caption: MTT Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[13]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Logical Relationship for CellTiter-Glo® Assay
Caption: Logic of CellTiter-Glo® Assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
The provided protocols and data offer a comprehensive guide for evaluating the efficacy of this compound in cancer cell lines. The selection of the cell viability assay will depend on the specific experimental needs and available equipment. Both the MTT and CellTiter-Glo® assays are robust methods for determining the cytotoxic and anti-proliferative effects of Aurora kinase inhibitors. Careful execution of these protocols will yield reliable and reproducible data crucial for drug development and cancer research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Item - Summary of half maximal inhibitory concentration (IC50) values for Aurora kinase inhibitors against pediatric and infant leukemia cell lines, normal lymphocytes and bone marrow stroma. - figshare - Figshare [figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Pharmacokinetic Analysis of Aurora Kinase Inhibitor-13 (AKI-13) and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical pharmacokinetic evaluation of Aurora Kinase Inhibitor-13 (AKI-13) and its corresponding prodrugs. The information herein is intended to guide researchers in designing and executing experiments to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This makes them attractive targets for cancer therapy. This compound (AKI-13) is a potent small molecule inhibitor of Aurora kinases. To enhance its therapeutic potential, prodrug strategies are often employed to improve properties such as aqueous solubility and oral bioavailability. This document outlines the essential in vitro and in vivo assays for a thorough pharmacokinetic analysis of AKI-13 and its prodrugs.
Aurora Kinase Signaling Pathway
Aurora kinases, particularly Aurora A and Aurora B, are key regulators of cell division.[1] Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly.[1][2] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome segregation and cytokinesis.[1][2] Inhibition of these kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells.
In Vitro Pharmacokinetic Assays
A series of in vitro assays should be conducted to evaluate the preliminary ADME properties of AKI-13 and its prodrugs.
Aqueous Solubility
Objective: To determine the aqueous solubility of AKI-13 and its prodrugs at different pH values, which is crucial for predicting oral absorption.
Protocol:
-
Prepare a series of buffers at pH 2.0, 5.0, and 7.4.
-
Add an excess amount of the test compound to each buffer.
-
Shake the samples at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.
Data Presentation:
| Compound | pH 2.0 (µg/mL) | pH 5.0 (µg/mL) | pH 7.4 (µg/mL) |
| AKI-13 | 5.2 | 4.8 | 4.5 |
| Prodrug A | 150.7 | 145.3 | 130.1 |
| Prodrug B | >500 | >500 | 450.8 |
Plasma Stability and Prodrug Conversion
Objective: To assess the stability of AKI-13 in plasma and to determine the rate of conversion of its prodrugs to the active form.
Protocol:
-
Incubate the test compound (1 µM) in plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent compound and, for prodrugs, the active AKI-13, using LC-MS/MS.
-
Calculate the half-life (t½) from the disappearance of the parent compound over time.
Data Presentation:
| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |
| AKI-13 | Human | >120 | 95.2 |
| AKI-13 | Rat | >120 | 92.8 |
| Prodrug A | Human | 25.4 | <1.0 |
| Prodrug A | Rat | 18.9 | <1.0 |
| Prodrug B | Human | 58.1 | 15.6 |
| Prodrug B | Rat | 45.3 | 8.9 |
Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of AKI-13 to phase I metabolism by cytochrome P450 enzymes.
Protocol:
-
Incubate the test compound (1 µM) with liver microsomes (human, rat, mouse) and an NADPH-regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Centrifuge to pellet the microsomes.
-
Quantify the remaining parent compound in the supernatant by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance (CLint).
Data Presentation:
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| AKI-13 | Human | 45.2 | 15.3 |
| AKI-13 | Rat | 33.8 | 20.5 |
| AKI-13 | Mouse | 25.1 | 27.6 |
Caco-2 Permeability
Objective: To assess the intestinal permeability of AKI-13 and its prodrugs and to identify potential for active efflux.
Protocol:
-
Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
-
Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Add the test compound to the donor chamber and incubate at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the concentration of the compound in the receiver chamber using LC-MS/MS.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests active efflux.
Data Presentation:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| AKI-13 | 1.5 | 4.8 | 3.2 |
| Prodrug A | 8.9 | 9.5 | 1.1 |
| Prodrug B | 12.3 | 13.1 | 1.1 |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of AKI-13 and its prodrugs.
Experimental Workflow for In Vivo Pharmacokinetics
References
Application Notes and Protocols for Measuring MYC Protein Degradation with Cmpd-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC proto-oncogene is a master transcriptional regulator that is deregulated in over 70% of human cancers, making it a high-value therapeutic target.[1] The c-Myc protein, encoded by this gene, is intrinsically unstable, with a short half-life of approximately 20-30 minutes in normal cells, a characteristic that allows for tight regulation of its activity.[2][3] This rapid turnover is primarily mediated by the ubiquitin-proteasome system (UPS).[2][3][4][5] Consequently, targeting MYC for degradation has emerged as a promising therapeutic strategy.
Cmpd-13 is a novel small molecule compound designed to selectively induce the degradation of the MYC protein. These application notes provide detailed protocols for researchers to quantify the effects of Cmpd-13 on MYC protein stability and degradation kinetics. The primary methods covered are Western Blot analysis for steady-state protein levels, Cycloheximide (B1669411) (CHX) Chase Assay to determine protein half-life, and in vivo ubiquitination assays to confirm the mechanism of action.
Proposed Mechanism of Action for Cmpd-13
Cmpd-13 is hypothesized to act as a "molecular glue," inducing an interaction between MYC and an E3 ubiquitin ligase, leading to the polyubiquitination of MYC. This modification marks the MYC protein for recognition and subsequent degradation by the 26S proteasome.[5][6] This process reduces the overall cellular levels of MYC, thereby inhibiting its downstream oncogenic signaling.
Caption: Cmpd-13 induced MYC protein degradation pathway.
Experimental Protocols
Protocol 1: Determining the Effect of Cmpd-13 on Steady-State MYC Protein Levels
This initial experiment determines if Cmpd-13 reduces the total amount of MYC protein in a dose- and time-dependent manner.
Methodology:
-
Cell Culture: Plate cells (e.g., MOLM-13, HCT116, or another cell line with high endogenous MYC expression) at a density that will ensure they are in the logarithmic growth phase (60-70% confluency) at the time of treatment.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of Cmpd-13 (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for a fixed time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of Cmpd-13 (e.g., 2 µM) for various durations (e.g., 0, 1, 2, 4, 6, 8 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.[7]
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples (typically 20-30 µg of total protein per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7][8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-Myc (e.g., clone 9E10 or N-262) overnight at 4°C.[9]
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize MYC band intensity to the loading control.
Data Presentation:
Table 1: Dose-Dependent Effect of Cmpd-13 on MYC Protein Levels
| Cmpd-13 Conc. (µM) | Normalized MYC Intensity (Arbitrary Units) | % MYC Reduction (vs. Control) |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 0.5 | 0.55 | 45% |
| 1.0 | 0.25 | 75% |
| 2.0 | 0.10 | 90% |
| 5.0 | 0.08 | 92% |
Protocol 2: Measuring MYC Protein Half-Life via Cycloheximide (CHX) Chase Assay
This protocol directly measures the rate of MYC protein degradation by inhibiting new protein synthesis.[11][12]
Caption: Workflow for the Cycloheximide (CHX) Chase Assay.
Methodology:
-
Cell Culture: Plate cells in multiple dishes to allow for harvesting at different time points.
-
Compound Pre-treatment: Pre-treat cells with Cmpd-13 (at a concentration known to be effective, e.g., 2 µM from Protocol 1) or vehicle control for a set duration (e.g., 6 hours).[6]
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to all plates at a final concentration of 25-100 µg/mL. The optimal concentration should be determined empirically for your cell line.[11][13]
-
Time-Course Harvesting: Harvest cells immediately after adding CHX (this is the t=0 time point) and at subsequent time points (e.g., 15, 30, 45, 60, 90 minutes).
-
Protein Analysis: Perform cell lysis, protein quantification, and Western Blot analysis for MYC and a loading control as described in Protocol 1.
-
Data Analysis:
-
Quantify MYC band intensities for each time point.
-
Normalize the MYC intensity at each time point to the loading control.
-
For each condition (Vehicle and Cmpd-13), express the normalized MYC level at each time point (t > 0) as a fraction of the MYC level at t=0.
-
Plot the fraction of remaining MYC protein versus time on a semi-logarithmic scale.
-
Calculate the half-life (t₁/₂) by determining the time it takes for the MYC protein level to decrease to 50%.
-
Data Presentation:
Table 2: MYC Protein Levels Following CHX Treatment
| Time (min) | Vehicle Control (% MYC Remaining) | Cmpd-13 Treated (% MYC Remaining) |
|---|---|---|
| 0 | 100% | 100% |
| 15 | 70% | 55% |
| 30 | 50% | 30% |
| 45 | 35% | 15% |
| 60 | 25% | 8% |
| Half-Life (t₁/₂) | ~30 min | ~18 min |
Protocol 3: In Vivo Ubiquitination Assay
This assay provides direct evidence that Cmpd-13 enhances the ubiquitination of MYC, consistent with its proposed mechanism of action.[4][6]
Caption: Workflow for assessing Cmpd-13 induced MYC ubiquitination.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) and transfect with a plasmid encoding HA-tagged ubiquitin (HA-Ub).[2] If endogenous MYC levels are low, co-transfect with a MYC-expressing plasmid.
-
-
Compound and Proteasome Inhibitor Treatment:
-
Approximately 24-48 hours post-transfection, treat cells with Cmpd-13 or vehicle.
-
Crucially, co-treat with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, ensuring that only covalently linked ubiquitin is detected. Boil the lysate immediately.
-
Dilute the lysate with a non-denaturing buffer to allow for immunoprecipitation.
-
-
Immunoprecipitation (IP):
-
Incubate the cleared lysate with an anti-c-Myc antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and perform Western blotting.
-
Probe one membrane with an anti-HA antibody to detect ubiquitinated MYC (which will appear as a high-molecular-weight smear).
-
Probe another membrane with an anti-c-Myc antibody to confirm the immunoprecipitation of MYC.
-
-
Data Analysis: Compare the intensity of the high-molecular-weight smear in the anti-HA blot between the vehicle- and Cmpd-13-treated samples. An increase in the smear intensity in the Cmpd-13 lane indicates enhanced MYC ubiquitination.
References
- 1. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 2. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 5. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurora Kinase Inhibitor-13 (AMG 900) for Small-Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-cell lung cancer (SCLC) is an aggressive malignancy with limited therapeutic options and a poor prognosis. The cell cycle machinery is often dysregulated in SCLC, presenting a key vulnerability. Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, are frequently overexpressed in cancer cells and represent a promising therapeutic target. Aurora Kinase Inhibitor-13 (AMG 900) is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor targeting Aurora A, B, and C. Preclinical studies have demonstrated its activity against a broad range of tumor cell lines, including those with multidrug resistance. This document provides detailed application notes and experimental protocols for the investigation of AMG 900 in SCLC research.
Rationale for Use in SCLC
The rationale for evaluating AMG 900 in SCLC is supported by the following:
-
RB1 Inactivation: SCLC is characterized by the near-universal inactivation of the retinoblastoma (RB1) tumor suppressor gene, leading to mitotic abnormalities and a potential dependency on Aurora kinase B (AURKB) for survival.
-
MYC Amplification: A subset of SCLC tumors exhibits MYC amplification. MYC is known to upregulate Aurora kinases, and high MYC expression has been correlated with sensitivity to Aurora kinase inhibitors.
-
Mechanism of Action: AMG 900 inhibits the autophosphorylation of Aurora A and B, and the phosphorylation of the Aurora B substrate, histone H3. This leads to a distinct mechanism of action characterized by aborted cell division without prolonged mitotic arrest, ultimately resulting in tumor cell death.
Data Presentation
In Vitro Activity of AMG 900
While specific data for a comprehensive panel of SCLC cell lines are not yet published, the broad activity of AMG 900 across 26 different tumor cell lines suggests its potential in SCLC. The following table summarizes the potent anti-proliferative and target engagement activity of AMG 900 in a variety of cancer cell lines.
| Cell Line (Tumor Type) | Proliferation EC50 (nmol/L) | p-Histone H3 IC50 (nmol/L) |
| HCT116 (Colon) | 1.1 | 3 |
| COLO 205 (Colon) | 0.8 | 2 |
| A549 (Lung) | 1.8 | Not Reported |
| NCI-H460 (Lung) | 1.0 | 2 |
| PC3 (Prostate) | 0.7 | 2 |
| DU 145 (Prostate) | 1.1 | Not Reported |
| MDA-MB-231 (Breast) | 1.3 | 2 |
| MDA-MB-468 (Breast) | 1.0 | Not Reported |
| OVCAR-3 (Ovarian) | 1.2 | 2 |
| SK-OV-3 (Ovarian) | 1.3 | Not Reported |
| A498 (Kidney) | 1.5 | Not Reported |
| 786-0 (Kidney) | 1.4 | Not Reported |
| U-2 OS (Osteosarcoma) | 1.2 | Not Reported |
| SK-MEL-28 (Melanoma) | 1.9 | Not Reported |
| Malme-3M (Melanoma) | 1.6 | Not Reported |
Data extracted from preclinical evaluations of AMG 900 in a panel of 26 tumor cell lines. The EC50 values for cell proliferation ranged from 0.7 to 5.3 nmol/L.
In Vivo Activity of AMG 900
AMG 900 has demonstrated significant tumor growth inhibition in xenograft models. The following data is from a human colon carcinoma HCT116 xenograft model, which serves as a proof-of-concept for its in vivo efficacy.
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| HCT116 Xenograft | AMG 900 (oral administration) | Significant inhibition |
Oral administration of AMG 900 led to a dose-dependent inhibition of histone H3 phosphorylation and significant growth inhibition of HCT116 tumor xenografts.
Signaling Pathways and Experimental Workflows
Aurora Kinase B Signaling Pathway in SCLC
Caption: Aurora Kinase B signaling in SCLC and the inhibitory action of AMG 900.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro assessment of AMG 900 in SCLC cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AMG 900 on the proliferation of SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., NCI-H69, NCI-H82, DMS 114)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom microplates
-
AMG 900 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count SCLC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 900 in complete culture medium. A typical concentration range would be 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest AMG 900 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the AMG 900 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Phospho-Histone H3
This protocol is to assess the target engagement of AMG 900 by measuring the phosphorylation of Histone H3 (Ser10), a direct substrate of Aurora B.
Materials:
-
SCLC cells treated with AMG 900
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Treat SCLC cells with various concentrations of AMG 900 for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for Total Histone H3 and β-actin as loading controls.
-
Quantify the band intensities to determine the relative levels of phospho-Histone H3.
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AMG 900 in an SCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
SCLC cells or PDX tissue fragments
-
Matrigel (optional)
-
AMG 900
-
Vehicle for oral gavage (e.g., as specified by the supplier)
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 SCLC cells (resuspended in PBS and Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AMG 900 orally once daily at a predetermined dose.
-
The control group should receive the vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Histone H3).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
-
Conclusion
AMG 900 is a potent pan-Aurora kinase inhibitor with a compelling rationale for investigation in SCLC. The provided protocols offer a framework for researchers to explore its preclinical efficacy and mechanism of action in this challenging disease. Further studies are warranted to determine the sensitivity
Application Note and Protocols for Cell Cycle Analysis of Cells Treated with Aurora Kinase Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[1][2][3] Comprising three members in humans—Aurora A, B, and C—these enzymes are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4][5] Due to their heightened expression in various cancers and their critical role in mitosis, Aurora kinases have emerged as significant targets for anti-cancer drug development.[4][6][7]
Aurora kinase inhibitors are a class of small molecules designed to disrupt the function of these kinases, leading to mitotic errors and ultimately inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells.[3][8] A common outcome of Aurora kinase inhibition is the failure of cytokinesis, which can result in cells with a DNA content greater than 4N (polyploidy), a hallmark that can be readily quantified.[9][10][11]
This application note provides a detailed protocol for analyzing the effects of a novel compound, Aurora Kinase Inhibitor-13, on the cell cycle of a human cancer cell line using flow cytometry with propidium (B1200493) iodide (PI) staining. The methodology allows for the precise quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of inhibitor-induced polyploidy.
Mechanism of Action of Aurora Kinase Inhibitors
Aurora A is primarily involved in centrosome function and the formation of the bipolar spindle.[2][7] Its inhibition leads to defects in spindle assembly, causing a mitotic arrest that can trigger apoptosis.[3] Aurora B, a component of the chromosomal passenger complex, is essential for correct chromosome alignment and cytokinesis.[1][2] Inhibition of Aurora B disrupts these processes, often leading to endoreduplication (DNA replication without cell division) and the formation of polyploid cells.[3][10] this compound is a pan-inhibitor, affecting both Aurora A and B, thus inducing a complex cellular response characterized by mitotic arrest and endoreduplication.
Data Presentation
The following table summarizes representative quantitative data from a cell cycle analysis of HCT-116 human colon cancer cells treated with various concentrations of this compound for 48 hours. Data was acquired by flow cytometry after propidium iodide staining.
Table 1: Cell Cycle Distribution of HCT-116 Cells Treated with this compound for 48 hours
| Treatment Concentration (nM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase | % >4N (Polyploidy) |
| 0 (Vehicle Control) | 2.1 ± 0.3 | 55.4 ± 2.1 | 18.2 ± 1.5 | 24.3 ± 1.8 | 0.0 ± 0.0 |
| 10 | 3.5 ± 0.5 | 48.1 ± 2.5 | 15.7 ± 1.3 | 30.6 ± 2.2 | 2.1 ± 0.4 |
| 50 | 8.9 ± 1.1 | 25.3 ± 1.9 | 10.2 ± 1.0 | 40.1 ± 3.1 | 15.5 ± 2.3 |
| 100 | 15.2 ± 1.8 | 15.8 ± 1.4 | 6.5 ± 0.8 | 35.4 ± 2.9 | 27.1 ± 3.5 |
| 250 | 22.7 ± 2.4 | 8.9 ± 1.1 | 4.1 ± 0.6 | 28.2 ± 2.5 | 36.1 ± 4.1 |
Values are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora Kinase Signaling Pathway and Effect of Inhibitor-13.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
This section details the materials and step-by-step procedures for performing cell cycle analysis.
Materials and Reagents
-
Cell Line: HCT-116 (or other cancer cell line of interest)
-
Culture Medium: McCoy's 5A Medium (or appropriate medium for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl Sulfoxide (DMSO, vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer equipped with a 488 nm laser
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[12]
1. Cell Seeding and Treatment: a. Culture HCT-116 cells in complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight. c. Prepare stock solutions of this compound in DMSO. d. The next day, treat the cells with the desired final concentrations of the inhibitor (e.g., 10, 50, 100, 250 nM). Include a vehicle control well treated with an equivalent volume of DMSO. e. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
2. Cell Harvesting: a. After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into a labeled centrifuge tube. b. Wash the adherent cells once with 1 mL of PBS. Add the wash to the respective centrifuge tube. c. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells. d. Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension. Transfer this suspension to the corresponding centrifuge tube. e. Centrifuge the tubes at 300 x g for 5 minutes.
3. Cell Fixation: a. Carefully discard the supernatant. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[13][14] d. Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks if necessary.
4. Staining with Propidium Iodide: a. Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. b. Carefully discard the supernatant. c. Wash the cell pellet once with 5 mL of PBS and centrifuge again at 500 x g for 5 minutes. d. Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution. The inclusion of RNase is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA. e. Incubate the tubes at room temperature for 30 minutes in the dark.
5. Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometer tubes. b. Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate detector (typically around 617 nm). c. Collect at least 10,000 events per sample for a statistically robust analysis. d. Use the flow cytometry software to generate a histogram of DNA content (fluorescence intensity). Gate the cell populations to quantify the percentage of cells in the Sub-G1, G0/G1, S, G2/M, and >4N phases.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aurora Kinase Inhibitor-13 in MYC-Amplified Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are potent drivers of tumorigenesis and are amplified or overexpressed in a significant percentage of human cancers, including various solid tumors and hematologic malignancies.[1][2] Due to their "undruggable" nature, indirect strategies to target MYC have been a major focus of cancer research.[3] One of the most promising approaches is the inhibition of kinases that regulate MYC protein stability. Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as key regulators of MYC.[4][5] Specifically, Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB) have been shown to stabilize MYC oncoproteins, making them attractive therapeutic targets in MYC-driven cancers.[1][4][6]
This document provides detailed application notes and protocols for the use of Aurora Kinase Inhibitor-13 (AKI-13), a representative pyrimidine-based Aurora A kinase inhibitor, in preclinical studies targeting MYC-amplified tumors.[3] The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of similar inhibitors.
Mechanism of Action: The Aurora Kinase-MYC Axis
In many cancers, a positive feedback loop exists between Aurora kinases and MYC.[4] MYC oncoproteins can directly or indirectly promote the transcription of AURKA and AURKB.[1][2] In turn, Aurora kinases, particularly AURKA and AURKB, phosphorylate and stabilize the MYC protein, preventing its degradation via the ubiquitin-proteasome pathway.[4][7] AURKB directly phosphorylates MYC at serine 67, which counteracts the GSK3β-mediated phosphorylation of threonine 58, a critical step for FBXW7-mediated ubiquitination and subsequent degradation.[4] By inhibiting Aurora kinase activity, compounds like AKI-13 disrupt this oncogenic signaling loop, leading to MYC destabilization, cell cycle arrest, and apoptosis in MYC-amplified cancer cells.[2][4]
References
- 1. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Aurora kinase A is a possible target of OSU-03012 to destabilize MYC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunoprecipitation of Aurora A Following Treatment with a Selective Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase (AURKA) is a key serine/threonine kinase that plays a crucial role in regulating mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its gene is located on chromosome 20q13, a region frequently amplified in various human cancers, leading to its overexpression.[1] Aberrant expression or activation of Aurora A can lead to genomic instability, aneuploidy, and oncogenic transformation, making it an attractive therapeutic target in oncology.[2] A number of small molecule inhibitors have been developed to target Aurora A's kinase activity, showing promise in preclinical and clinical settings.[3]
This application note provides a detailed protocol for the immunoprecipitation (IP) of Aurora A from cell lysates following treatment with a selective inhibitor. Immunoprecipitation is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, enabling downstream analysis of protein levels, post-translational modifications, and enzymatic activity.[4] As "inhibitor-13" is not a publicly documented compound, this protocol will use the well-characterized and selective Aurora A inhibitor Alisertib (MLN8237) as a representative example. The principles and methods described herein are broadly applicable to other selective Aurora A inhibitors.
Aurora A Signaling and Inhibition
Aurora A participates in multiple signaling pathways that control cell cycle progression and tumorigenesis. It can activate pathways like PI3K/Akt and NF-κB to promote cell survival and proliferation.[5] Furthermore, Aurora A's activity is tightly regulated by phosphorylation and interactions with co-activating proteins like TPX2.[2][6] Selective inhibitors like Alisertib typically act as ATP-competitive inhibitors, binding to the kinase domain of Aurora A and preventing the phosphorylation of its downstream substrates. This inhibition leads to defects in mitotic spindle formation, cell cycle arrest at the G2/M phase, and ultimately, apoptosis or mitotic catastrophe in cancer cells.[7][8]
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aurora kinase inhibitors in cancer research and therapy. [sonar.ch]
- 8. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aurora Kinase Inhibitor-13 (AKI-13) Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the hypothetical Aurora Kinase Inhibitor-13 (AKI-13) in preclinical mouse models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AKI-13)?
A1: AKI-13 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression.[1][2] Specifically, it disrupts processes such as centrosome maturation, spindle assembly, and cytokinesis.[1][2] Inhibition of these kinases leads to mitotic arrest, accumulation of cells with abnormal DNA content (polyploidy), and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4]
Q2: What is a typical starting dose and administration route for AKI-13 in mouse xenograft studies?
A2: For a novel Aurora kinase inhibitor like AKI-13, a typical starting dose in mouse xenograft models would range from 20 to 60 mg/kg, administered daily or twice daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[3][4][5][6] The final determination of the starting dose should be based on prior in vitro potency data and any available maximum tolerated dose (MTD) studies.
Q3: How should AKI-13 be formulated for administration to mice?
A3: AKI-13 can be formulated in various vehicles depending on its solubility and the intended route of administration. A common vehicle for oral gavage of Aurora kinase inhibitors is a solution of 10% 2-hydroxypropyl-β-cyclodextrin with 1% sodium bicarbonate in water.[5] For intraperitoneal injections, a solution in sterile phosphate-buffered saline (PBS) or a mixture containing DMSO and/or polyethylene (B3416737) glycol (PEG) may be appropriate, ensuring the final concentration of DMSO is non-toxic to the animals. It is crucial to perform solubility and stability testing for your specific formulation.
Q4: What are the expected anti-tumor effects of AKI-13 in vivo?
A4: Effective treatment with an Aurora kinase inhibitor like AKI-13 is expected to result in tumor growth inhibition (TGI) or tumor regression in xenograft models.[3][4] The primary endpoint is typically a statistically significant reduction in tumor volume in the treated group compared to the vehicle control group.
Q5: What are the common toxicities associated with Aurora kinase inhibitors in mice?
A5: The most common dose-limiting toxicities for Aurora kinase inhibitors are related to their anti-proliferative effects on healthy, rapidly dividing tissues. These often include myelosuppression, leading to neutropenia (low neutrophil count), anemia, and thrombocytopenia.[3][7] Other potential side effects can include weight loss, gastrointestinal toxicity (diarrhea), and stomatitis (inflammation of the mouth).[7][8][9] Close monitoring of animal health is essential.[10]
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same experimental group.
-
Question: We are observing significant differences in tumor growth rates among mice in the same treatment (or control) group. What could be the cause and how can we mitigate this?
-
Answer: High variability is a common challenge in xenograft studies and can obscure the true effect of the treatment.[11][12]
-
Potential Causes:
-
Inconsistent Cell Implantation: Variation in the number of viable cells injected, the depth of injection, or the injection site can lead to different initial tumor "take" rates and growth kinetics.[11]
-
Cell Viability and Passage Number: Using cells with low viability or from a high passage number can result in inconsistent tumor formation.
-
Animal Health and Age: Differences in the age, weight, or underlying health status of the mice can impact tumor engraftment and growth.[12][13]
-
Tumor Heterogeneity: The cancer cell line itself may have inherent heterogeneity, leading to varied growth characteristics.[11]
-
-
Solutions:
-
Standardize Cell Preparation: Ensure cells are in the logarithmic growth phase with >95% viability at the time of injection. Use a consistent, low passage number for all experiments.
-
Refine Injection Technique: Train all personnel on a standardized subcutaneous injection technique. Consider using Matrigel to improve the consistency of tumor engraftment.[11][14]
-
Homogenize Animal Cohorts: Use mice of the same sex, strain, and with a narrow age and weight range. Allow for an acclimatization period of at least one week before the study begins.[11][15]
-
Randomization: After tumors are established and have reached a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.[12]
-
Increase Sample Size: A larger number of animals per group can help to statistically account for individual variability.[11]
-
-
Issue 2: Lack of significant tumor growth inhibition despite in vitro potency of AKI-13.
-
Question: Our in vitro data showed that AKI-13 is highly potent, but we are not seeing a significant anti-tumor effect in our mouse model. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo efficacy can arise from several factors related to the drug's behavior in a complex biological system.
-
Potential Causes:
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration of AKI-13 at the tumor site.[11]
-
Poor Bioavailability/Pharmacokinetics (PK): The drug may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation, resulting in low exposure in the tumor tissue.
-
Drug Formulation Issues: The formulation may not be optimal for solubility or stability, leading to inconsistent dosing.
-
Model Resistance: The chosen xenograft model may be intrinsically resistant to Aurora kinase inhibition.[11]
-
-
Solutions:
-
Dose-Response Study: Conduct a dose-escalation study to determine the MTD and to identify a dose-response relationship for anti-tumor activity.[12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Perform PK studies to measure the concentration of AKI-13 in plasma and tumor tissue over time. Correlate drug exposure with a pharmacodynamic biomarker, such as inhibition of histone H3 phosphorylation (a downstream target of Aurora B kinase), in tumor tissue.[1] This will confirm target engagement at the tumor site.
-
Evaluate Formulation: Ensure the formulation is homogenous and stable. Consider alternative vehicles or routes of administration.
-
Confirm Model Dependency: Before starting a large-scale efficacy study, confirm that your chosen cell line is sensitive to AKI-13 in 3D culture or a small pilot in vivo study.
-
-
Issue 3: Treated mice are showing signs of toxicity (e.g., significant weight loss).
-
Question: Mice in our high-dose AKI-13 group are losing more than 15% of their body weight. How should we manage this?
-
Answer: Significant weight loss is a key indicator of toxicity and must be addressed promptly to comply with animal welfare guidelines and to ensure the scientific validity of the study.[10]
-
Potential Causes:
-
Solutions:
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and clinical signs of distress (e.g., piloerection, hunched posture, decreased activity).[10][16]
-
Dose Reduction or Interruption: If significant toxicity is observed, consider reducing the dose or temporarily interrupting treatment until the animals recover.[8][17][18]
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration as recommended by your institution's veterinary staff.
-
Re-evaluate MTD: If toxicity is widespread, a formal MTD study should be conducted to establish a safer and more tolerable dose for efficacy studies.
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation itself.[12]
-
-
Data Presentation
Table 1: Hypothetical Dose-Response of AKI-13 on HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 10 | 1250 ± 150 | - | +5.2 |
| AKI-13 | 15 | 10 | 750 ± 120 | 40 | +2.1 |
| AKI-13 | 30 | 10 | 375 ± 90 | 70 | -4.5 |
| AKI-13 | 60 | 10 | 150 ± 50 | 88 | -12.8 |
Table 2: Hypothetical Toxicity Profile of AKI-13 at Day 21
| Treatment Group | Dose (mg/kg, p.o., BID) | Neutrophil Count (x10³/µL) ± SEM | Hematocrit (%) ± SEM | Platelet Count (x10³/µL) ± SEM |
| Vehicle Control | 0 | 4.5 ± 0.5 | 48 ± 2.1 | 850 ± 75 |
| AKI-13 | 30 | 2.1 ± 0.3 | 45 ± 1.8 | 620 ± 60 |
| AKI-13 | 60 | 0.8 ± 0.2 | 41 ± 2.5 | 410 ± 55 |
Experimental Protocols
1. Protocol: Subcutaneous Xenograft Tumor Implantation
-
Cell Preparation: Culture human colorectal cancer cells (e.g., HCT-116) under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95% using trypan blue exclusion.[15] Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Animal Preparation: Use 6-8 week old female athymic nude mice. Allow mice to acclimatize for at least one week prior to the procedure.[15]
-
Injection Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Clean the injection site on the right flank with an alcohol wipe.
-
Draw 200 µL of the cell suspension (containing 1 x 10⁷ cells) into a 1 mL syringe with a 27-gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
-
Post-Implantation Monitoring: Monitor the mice daily for general health and check for tumor formation starting from day 5 post-injection.
2. Protocol: Tumor Volume Measurement
-
Procedure:
-
Gently restrain the mouse.
-
Using a digital caliper, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Record the measurements in millimeters.
-
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[14][15][19][20]
-
Frequency: Measure tumors 2-3 times per week to monitor growth.
3. Protocol: Intraperitoneal (IP) Injection
-
Preparation: Formulate AKI-13 in a sterile vehicle. Warm the solution to room temperature to minimize discomfort.[21]
-
Procedure:
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.[21]
-
Tilt the mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[21][22][23]
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[21][22]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see negative pressure).[23]
-
Inject the solution slowly. The maximum recommended volume for a mouse is 10 ml/kg.[22]
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any immediate adverse reactions.
-
4. Protocol: Blood Collection for Toxicity Assessment
-
Method: The saphenous vein is a recommended site for repeated blood sampling as it is less invasive than retro-orbital bleeding and does not require anesthesia.[24][25][26][27]
-
Procedure:
-
Place the mouse in a restraint tube.
-
Gently extend one of the hind legs and apply slight pressure above the knee to make the saphenous vein visible.
-
Wipe the area with an alcohol pad and remove the fur if necessary.
-
Puncture the vein with a sterile 25-gauge needle or lancet.
-
Collect the forming blood drop into a micro-hematocrit tube or other appropriate collection tube.
-
After collecting the desired volume (typically 50-100 µL), apply gentle pressure to the site with sterile gauze until bleeding stops.
-
-
Analysis: Use the collected blood to perform a complete blood count (CBC) to assess for hematological toxicities such as neutropenia, anemia, and thrombocytopenia.
Visualizations
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of AKI-13.
Caption: Experimental workflow for optimizing AKI-13 dosage in a mouse xenograft model.
Caption: A logical troubleshooting guide for common issues in in vivo AKI-13 studies.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Acute and subchronic toxicity of the antitumor agent rhodium (II) citrate in Balb/c mice after intraperitoneal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. archive.cancerworld.net [archive.cancerworld.net]
- 18. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 24. A Comparison of Blood Collection Techniques in Mice and their Effects on Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 25. awionline.org [awionline.org]
- 26. Blood Collection in Mice Using the Saphenous Vein - An Alternative to Retro-orbital Collection [norecopa.no]
- 27. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
Technical Support Center: Aurora Kinase Inhibitor-13 (Alisertib/MLN8237)
Welcome to the technical support center for Aurora Kinase Inhibitor-13, also known as Alisertib or MLN8237. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the off-target effects of this inhibitor, particularly on Aurora B kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Alisertib/MLN8237) and what is its primary target?
Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase.[1][2][3] It is an ATP-competitive inhibitor that binds to the ATP-binding site of Aurora A, preventing its activation through autophosphorylation at Threonine 288.[4] Its primary role in cellular processes is the regulation of mitotic entry, centrosome maturation and separation, and the formation of the mitotic spindle.[1][5]
Q2: Does Alisertib have off-target effects on Aurora B kinase?
Yes, while Alisertib is highly selective for Aurora A, it does exhibit inhibitory activity against Aurora B kinase, albeit at higher concentrations.[2][3][4] This off-target effect is a critical consideration in experimental design and data interpretation.
Q3: What are the distinct cellular phenotypes associated with the inhibition of Aurora A versus Aurora B?
Inhibition of Aurora A primarily leads to defects in mitotic spindle formation, resulting in monopolar or multipolar spindles and chromosome misalignment.[1][5] This typically causes a delay in mitotic entry and progression.[1][5] In contrast, inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome segregation and a failure of cytokinesis.[6] This often results in the formation of polyploid cells (containing more than the normal number of chromosome sets) and multinucleated cells.[3]
Q4: At what concentrations can I expect to see off-target effects on Aurora B?
The concentration at which off-target effects on Aurora B become significant can vary depending on the cell line and experimental conditions. However, based on in vitro enzymatic and cell-based assays, Alisertib is over 200-fold more selective for Aurora A than Aurora B.[1][2][3] Off-target effects on Aurora B are typically observed at higher concentrations of the inhibitor.[3] Refer to the data table below for specific IC50 values.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Alisertib (MLN8237) against Aurora A and Aurora B kinases from both enzymatic and cell-based assays.
| Target | Assay Type | IC50 (nmol/L) | Selectivity (Fold) |
| Aurora A | Enzymatic Assay | 1.2[3][4] | >200[1][2][3] |
| Aurora B | Enzymatic Assay | 396.5[3][4] | |
| Aurora A | Cell-Based Assay (HeLa) | 6.7[3] | ~229 |
| Aurora B | Cell-Based Assay (HeLa) | 1,534[3] |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Alisertib, focusing on distinguishing between on-target and off-target effects.
Issue 1: I am observing a high percentage of polyploid cells at a concentration that should be selective for Aurora A inhibition.
-
Possible Cause 1: Inhibitor concentration is higher than intended.
-
Troubleshooting Step: Verify the concentration of your Alisertib stock solution. Perform a dose-response experiment to confirm the concentration at which you observe the expected Aurora A inhibition phenotype (e.g., mitotic spindle defects) without significant polyploidy.
-
-
Possible Cause 2: The specific cell line is particularly sensitive to Aurora B inhibition.
-
Troubleshooting Step: Characterize the baseline expression levels of Aurora A and Aurora B in your cell line. Cells with lower Aurora A to Aurora B ratios may exhibit off-target effects at lower inhibitor concentrations.
-
-
Possible Cause 3: Prolonged incubation time.
-
Troubleshooting Step: A prolonged arrest in mitosis due to Aurora A inhibition can sometimes lead to mitotic slippage and endoreduplication, resulting in polyploidy.[6] Perform a time-course experiment to observe the onset of different phenotypes. Shorter incubation times may allow for the observation of Aurora A-specific effects before polyploidy becomes prevalent.
-
Issue 2: I am not observing a decrease in phospho-Histone H3 (Ser10) levels, even at high concentrations of Alisertib.
-
Possible Cause 1: Inefficient cell lysis or protein extraction.
-
Troubleshooting Step: Ensure your lysis buffer is appropriate for extracting nuclear proteins like histones. Consider using an acid extraction protocol specifically for histones.
-
-
Possible Cause 2: Antibody issues.
-
Troubleshooting Step: Verify the specificity and optimal dilution of your anti-phospho-Histone H3 (Ser10) antibody. Include a positive control, such as cells treated with a known potent Aurora B inhibitor (e.g., Barasertib/AZD1152), and a negative control (untreated cells).[7]
-
-
Possible Cause 3: Suboptimal Western Blotting conditions.
-
Troubleshooting Step: Optimize your Western blot protocol for the detection of low molecular weight proteins like histones. Ensure complete transfer to the membrane.
-
Issue 3: My in vitro kinase assay shows inconsistent inhibition of Aurora B.
-
Possible Cause 1: ATP concentration is too high.
-
Troubleshooting Step: Alisertib is an ATP-competitive inhibitor. High concentrations of ATP in your assay can compete with the inhibitor, leading to an underestimation of its potency. Determine the Km of your Aurora B enzyme for ATP and use an ATP concentration at or near the Km.
-
-
Possible Cause 2: Inactive enzyme or substrate.
-
Troubleshooting Step: Ensure the recombinant Aurora B kinase and the substrate (e.g., Histone H3) are active. Include a positive control inhibitor with a known IC50 for your assay system.
-
-
Possible Cause 3: Incorrect buffer conditions.
-
Troubleshooting Step: Verify that the kinase buffer composition (e.g., pH, salt concentration, DTT) is optimal for Aurora B activity.[8]
-
Visualizing Pathways and Workflows
Aurora B Signaling Pathway in Mitosis
Caption: Off-target inhibition of the Aurora B signaling pathway by high concentrations of Alisertib.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing on-target and off-target effects of Alisertib.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected experimental outcomes with Alisertib.
Detailed Experimental Protocols
In Vitro Aurora B Kinase Assay
This protocol is adapted from methodologies used to assess kinase inhibition in a cell-free system.[8]
Materials:
-
Recombinant active Aurora B kinase
-
Histone H3 protein (as substrate)
-
Alisertib (MLN8237)
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing recombinant Aurora B kinase and Histone H3 substrate in kinase buffer.
-
Add varying concentrations of Alisertib or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration at or near the Km of the enzyme.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the IC50 of Alisertib for Aurora B.
Western Blot for Cellular Phospho-Histone H3 (Ser10)
This protocol outlines the detection of a key downstream target of Aurora B in cells treated with Alisertib.[9]
Materials:
-
Cell culture medium and supplements
-
Alisertib (MLN8237)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of Alisertib concentrations (including a vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples with SDS-PAGE loading buffer and denature by boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to assess the dose-dependent inhibition of Histone H3 phosphorylation by Alisertib.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Overcoming poor oral bioavailability of Aurora kinase inhibitor-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound Aurora Kinase Inhibitor-13 (AKI-13). The information provided is intended to address common challenges, particularly concerning its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AKI-13) and what is its mechanism of action?
A1: this compound (AKI-13) is a small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.[1][2] There are three main isoforms: Aurora A, B, and C. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.[1][3] Aurora C's function is primarily in meiosis, but it is also found to be overexpressed in some cancers.[2][4] By inhibiting these kinases, AKI-13 disrupts mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5][6][7]
Q2: We are observing low and variable plasma concentrations of AKI-13 in our preclinical animal studies after oral administration. What are the potential reasons for this?
A2: Poor oral bioavailability is a common challenge for many small molecule kinase inhibitors.[8][9] The primary reasons often include:
-
Low Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.[8][10]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[8][11]
-
High Lipophilicity: While seemingly beneficial for membrane permeation, very high lipophilicity can lead to sequestration in lipidic environments within the GI tract, reducing the concentration available for absorption.[8][10]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
Q3: What formulation strategies can we explore to improve the oral bioavailability of AKI-13?
A3: Several formulation strategies can be employed to enhance the oral absorption of compounds with properties similar to AKI-13:
-
Lipid-Based Formulations: Formulating the compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[8][9]
-
Lipophilic Salts: Preparing a lipophilic salt of the inhibitor can significantly increase its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[12]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution, thereby improving the dissolution rate and bioavailability.[7]
Troubleshooting Guides
Issue: Inconsistent results in in vitro dissolution assays.
-
Possible Cause 1: pH-dependent solubility.
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Step: Assess the stability of AKI-13 in the dissolution media at 37°C. If the compound is unstable, consider using a different buffer system or adding stabilizers.[13]
-
-
Possible Cause 3: Inappropriate dissolution medium.
-
Troubleshooting Step: For highly lipophilic compounds, standard aqueous buffers may not be sufficient. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.
-
Issue: Higher than expected inter-individual variability in pharmacokinetic (PK) studies.
-
Possible Cause 1: Food effects.
-
Troubleshooting Step: The presence of food can significantly alter the absorption of lipophilic drugs.[8] Design a formal food-effect study in your animal model, comparing the PK profile after administration with a high-fat meal versus a fasted state.
-
-
Possible Cause 2: Genetic polymorphism in metabolic enzymes or transporters.
-
Troubleshooting Step: While more common in human studies, variability in drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters can exist in animal populations. Ensure the use of a genetically homogenous animal strain.
-
-
Possible Cause 3: Formulation-related issues.
-
Troubleshooting Step: If using a suspension, ensure it is homogenous and that the particle size distribution is consistent across all doses. For lipid-based formulations, confirm the stability and emulsification properties.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an Oral Aurora Kinase Inhibitor (Alisertib/MLN8237) in Cancer Patients.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2–3 hours | [14] |
| Half-life (t1/2) | 19–23 hours | [14] |
| Recommended Phase II Dose | 50 mg twice daily for 7 days | [14] |
| Common Adverse Events (Grade ≥3) | Stomatitis, diarrhea, neutropenia, anemia | [14] |
Data presented is for Alisertib (B1683940) (MLN8237) and serves as a representative example for a clinically evaluated oral Aurora Kinase Inhibitor.
Table 2: Example of Improved Solubility with Formulation Strategies for Kinase Inhibitors.
| Formulation | Solubility in Lipid Excipients | In Vivo Absorption Increase (Example: Cabozantinib) | Reference |
| Free Base | Low | - | [8] |
| Lipophilic Salt (Docusate) | >100 mg/g | ~2-fold in rats | [8][9] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in Rodents
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.[15]
-
Dosing:
-
Oral (PO) Group: Administer AKI-13 formulation (e.g., in a lipid-based vehicle) via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solubilized form of AKI-13 via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.25 mL) from the tail vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of AKI-13 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and half-life using appropriate software.[16] Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[16]
Protocol 2: Caco-2 Permeability Assay (In Vitro)
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer with well-developed tight junctions (typically 18-21 days).
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the AKI-13 solution to the apical (A) side for apical-to-basolateral (A-to-B) transport assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) transport assessment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
-
Analysis: Quantify the concentration of AKI-13 in the collected samples by LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp). The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters. An efflux ratio >2 is generally considered indicative of active efflux.
Visualizations
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Troubleshooting Workflow for Poor Oral Bioavailability.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 12. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global population pharmacokinetics of the investigational Aurora A kinase inhibitor alisertib in cancer patients: rationale for lower dosage in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
Improving selectivity of Aurora kinase inhibitor-13 for Aurora A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Aurora kinase inhibitor-13 (AKI-13), with a focus on improving and verifying its selectivity for Aurora A over Aurora B.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Aurora A and Aurora B kinase function?
A1: Aurora A and Aurora B are highly homologous serine/threonine kinases that play critical, yet distinct, roles in cell division. Aurora A is primarily involved in centrosome maturation and separation, mitotic spindle assembly, and stability.[1][2][3] It localizes to the centrosomes and spindle poles during mitosis.[1] In contrast, Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for regulating chromosome segregation, the spindle assembly checkpoint, and cytokinesis.[1][2][4] It localizes to centromeres during early mitosis and relocates to the spindle midzone during anaphase.[5]
Q2: Why is selectivity for Aurora A important in cancer therapy research?
A2: While both kinases are overexpressed in many cancers, their distinct functions mean that selective inhibition can lead to different cellular outcomes and potentially different therapeutic windows or side-effect profiles.[3] Selective Aurora A inhibition primarily causes defects in spindle formation, leading to mitotic arrest and subsequent apoptosis.[3] Conversely, potent Aurora B inhibition disrupts the spindle checkpoint, causing cells to exit mitosis without proper chromosome segregation, which results in endoreduplication (repeated DNA replication without cell division) and polyploidy.[3][5] Achieving high selectivity for Aurora A may offer a more targeted therapeutic effect in cancers where Aurora A is the primary driver, while minimizing toxicities associated with Aurora B inhibition.
Q3: How is the selectivity of an inhibitor like AKI-13 quantified?
A3: Selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of the compound against Aurora A versus Aurora B. A higher selectivity ratio (IC50 Aurora B / IC50 Aurora A) indicates greater selectivity for Aurora A. This data is generated through in vitro kinase assays.[6] It is also crucial to confirm this selectivity in a cellular context by measuring the inhibition of specific downstream substrates.[7]
Q4: What are the key molecular determinants for inhibitor selectivity between Aurora A and Aurora B?
A4: Despite having highly conserved ATP-binding pockets (71% identity in the catalytic domains), key residue differences are exploited to achieve selectivity.[8] For example, the residue at position 217 in Aurora A is a threonine (Thr217), whereas the corresponding residue in Aurora B is a glutamate.[9] This difference in size and charge can be leveraged to design inhibitors that preferentially bind to Aurora A.[9]
Troubleshooting Guide
Issue 1: My in vitro kinase assay shows poor selectivity of AKI-13 for Aurora A.
-
Question: I am not observing the expected selectivity for Aurora A in my biochemical assay. What could be wrong?
-
Answer: Several factors can influence the apparent IC50 value and selectivity in vitro.
-
ATP Concentration: Most Aurora kinase inhibitors are ATP-competitive.[4][10] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an artificially high IC50. Recommendation: Use an ATP concentration at or below the Michaelis-Menten constant (Km) for the kinase to maximize assay sensitivity.[10]
-
Enzyme Quality: Ensure you are using highly purified, active recombinant Aurora A and Aurora B enzymes. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles. Recommendation: Aliquot your enzyme stocks and always run a positive control inhibitor (e.g., MK-8745 for Aurora A selectivity) to validate assay performance.[10]
-
Assay Buffer Components: The composition of your kinase buffer (e.g., salts, DTT) can influence enzyme activity and inhibitor binding. Recommendation: Follow a validated protocol and ensure consistency across experiments comparing Aurora A and Aurora B.
-
Issue 2: I am observing cellular phenotypes consistent with Aurora B inhibition (e.g., polyploidy) even at low concentrations of AKI-13.
-
Question: My cell-based assays suggest AKI-13 is inhibiting Aurora B, contradicting my goal of selective Aurora A inhibition. How can I verify on-target selectivity in cells?
-
Answer: Cellular context can differ from in vitro conditions. It is essential to use specific pharmacodynamic markers to distinguish Aurora A from Aurora B inhibition.
-
Marker for Aurora A activity: Measure the autophosphorylation of Aurora A at Threonine 288 (p-AurA T288).[3][11] A selective inhibitor should reduce this signal at concentrations that do not affect Aurora B markers.
-
Marker for Aurora B activity: Measure the phosphorylation of Histone H3 at Serine 10 (p-H3 S10), a well-characterized substrate of Aurora B.[5][12] A truly selective Aurora A inhibitor should not significantly reduce p-H3 S10 levels until much higher concentrations are used.[9]
-
Recommendation: Perform a dose-response experiment and use immunofluorescence or Western blotting to quantify the levels of both p-AurA (T288) and p-H3 (S10). This will allow you to determine the cellular selectivity window for AKI-13.
-
Issue 3: My results are inconsistent across different cell lines.
-
Question: The potency and selectivity of AKI-13 seem to vary depending on the cell line I use. Why is this happening?
-
Answer: Cell lines can exhibit significant variability that impacts inhibitor efficacy.
-
Expression Levels: The relative expression levels of Aurora A and Aurora B can differ between cell lines, which can influence the observed phenotype.[7]
-
Genetic Background: The status of key proteins like p53 can affect the cellular response to Aurora kinase inhibition. For example, Aurora B inhibition in the absence of p53 can exacerbate polyploidy.[2]
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
-
Quantitative Data on Inhibitor Selectivity
The following table summarizes the in vitro selectivity profiles of several well-characterized Aurora kinase inhibitors. This data illustrates how selectivity is reported and provides a benchmark for comparison.
| Inhibitor | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Selectivity Ratio (B/A) | Primary Target(s) |
| MK-8745 | 0.016 | 16.5 | ~1030 | Aurora A[6] |
| MLN8237 (Alisertib) | 1.2 | 33.1 | ~27 | Aurora A[6] |
| MK-5108 | ≤0.01 | 1.8 | >180 | Aurora A[6] |
| AZD1152-HQPA | 258 | 0.38 | 0.0015 | Aurora B[6] |
| ZM447439 | 49 | 1.1 | 0.02 | Aurora B[6] |
| VX-680 (Tozasertib) | 0.6 | 18 | 30 | Pan-Aurora[6] |
Data adapted from studies on various inhibitors to provide a comparative landscape.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is used to determine the IC50 value of an inhibitor against purified kinase enzymes. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14]
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Kinase substrate (e.g., Kemptide)[15]
-
AKI-13 stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in Kinase Buffer. The ATP concentration should be at or near its Km for the respective kinase.
-
Inhibitor Dilution: Prepare a serial dilution of AKI-13 in Kinase Buffer containing a constant percentage of DMSO (e.g., 1%).[15]
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution (or DMSO vehicle control) to each well.
-
Add 10 µL of the kinase solution to initiate the reaction.
-
Add 10 µL of the substrate/ATP mix. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[14][15] Ensure the reaction time is within the linear range.
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Immunofluorescence
This protocol assesses the inhibition of Aurora A and Aurora B in a cellular context by measuring the phosphorylation of their respective downstream targets.
Materials:
-
HeLa or other suitable cancer cell line
-
Culture medium, FBS, and supplements
-
AKI-13 stock solution in DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: Rabbit anti-p-Aurora A (Thr288), Mouse anti-p-Histone H3 (Ser10)
-
Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of AKI-13 (and a DMSO vehicle control) for a defined period (e.g., 8 hours).[7]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with a cocktail of the two primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a cocktail of the corresponding secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash three times with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Image Analysis: Quantify the mean fluorescence intensity of the p-Aurora A and p-Histone H3 signals within the DAPI-defined nuclear area for mitotic cells. Plot the intensity against the inhibitor concentration to determine the cellular IC50 for each target.
Visualizations
Caption: The Aurora A signaling pathway is activated at the G2/M transition.
References
- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. bpsbioscience.com [bpsbioscience.com]
Troubleshooting insolubility of Aurora kinase inhibitor-13 in DMSO
This technical support center provides troubleshooting guidance for researchers encountering solubility issues with Aurora kinase inhibitors, specifically focusing on challenges with Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: My Aurora kinase inhibitor-13 powder is not dissolving in DMSO, even after vortexing. What could be the issue?
A1: Several factors can contribute to poor dissolution in DMSO. First, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can significantly decrease its solvating power for many organic compounds.[1] It is crucial to use fresh, anhydrous, high-purity DMSO stored in a tightly sealed container.[1] Additionally, if the desired concentration exceeds the inhibitor's maximum solubility, it will not dissolve completely. Finally, insufficient kinetic energy may be a factor; gentle warming or sonication can often help overcome the compound's crystal lattice energy.[1][2][3]
Q2: The inhibitor dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen?
A2: This is a common phenomenon known as "salting out" or precipitation due to a rapid change in solvent polarity.[1][2] While DMSO is a powerful organic solvent for nonpolar compounds, its properties change dramatically when diluted into an aqueous buffer.[2] The high water content of the final solution may not be able to maintain the inhibitor's solubility, causing it to crash out of solution.[2] To mitigate this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells, and how does that affect my dilution strategy?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, though this should be optimized for your specific cell line.[1][2] It is essential to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any effects of the solvent itself.[1][4] This low tolerance level means you must start with a sufficiently high-concentration stock solution in DMSO to achieve your desired final working concentration in the aqueous medium.
Q4: I'm still facing solubility issues. Are there any alternative solvents or formulation strategies I can consider?
A4: If DMSO proves problematic, other organic solvents can be tested, such as ethanol.[5] However, for cell-based assays, the primary goal is often to improve solubility in the final aqueous medium. Strategies include adjusting the pH of the aqueous buffer (acidic compounds are more soluble at higher pH, and basic compounds at lower pH) or incorporating solubility enhancers.[2][3] Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution during dilution.[3]
Troubleshooting Guide
If you are experiencing insolubility with this compound, consult the following table for a systematic approach to resolving the issue.
| Problem | Potential Cause | Recommended Solution & Expected Outcome |
| Compound does not dissolve in DMSO | Hygroscopic DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating power. | Use Fresh Solvent: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. The compound should dissolve in the fresh, water-free solvent.[1] |
| Low Kinetic Energy: Insufficient energy to break the compound's crystal lattice structure. | Apply Gentle Heat/Sonication: Gently warm the solution in a 37°C water bath for 5-10 minutes or place the vial in a water bath sonicator for 10-15 minutes.[1][3] The increased energy should facilitate dissolution. | |
| Concentration Exceeds Solubility Limit: The target concentration is higher than the compound's intrinsic solubility in DMSO. | Prepare a More Dilute Stock: Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM instead of 10 mM). The compound should dissolve completely at a lower concentration.[1] | |
| Compound precipitates upon dilution into aqueous buffer | Rapid Change in Solvent Polarity: The abrupt shift from nonpolar DMSO to polar aqueous media causes the compound to "crash out." | Perform Serial Dilutions: First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add the final DMSO intermediate to your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion.[1][2] |
| Final DMSO Concentration Too Low: The final concentration of DMSO in the aqueous medium is insufficient to keep the inhibitor dissolved. | Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%). The compound should remain dissolved.[1] | |
| Buffer Incompatibility: The pH or salt concentration of the aqueous buffer is unfavorable for solubility. | Test Alternative Buffers or Adjust pH: Test the inhibitor's solubility in different aqueous buffers (e.g., PBS, TRIS). If the compound has ionizable groups, adjusting the buffer's pH may significantly improve solubility.[2][3] |
Solubility of Representative Aurora Kinase Inhibitors
While specific data for "this compound" is not publicly available, the following table provides solubility information for other well-characterized Aurora kinase inhibitors to serve as a reference.
| Inhibitor Name | Molecular Weight ( g/mol ) | DMSO Solubility | Reference |
| Aurora Kinase Inhibitor II | 400.4 | 2.5 mg/mL | [6] |
| Aurora Kinase Inhibitor III | 413.52 | 83 mg/mL (~200 mM) | |
| MLN8054 | 476.86 | 20.83 mg/mL (~43.7 mM) | [7] |
| AZD1152-HQPA | 485.52 | 10 mM stock solution prepared |
Note: Solubility can be affected by the purity of the compound, the quality of the DMSO, and temperature.
Experimental Protocols
Protocol 1: Standard Dissolution of an Aurora Kinase Inhibitor in DMSO
-
Preparation: Allow the vial containing the inhibitor powder and a fresh bottle of anhydrous, high-purity DMSO to come to room temperature.
-
Calculation: Based on the compound's molecular weight, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the inhibitor.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]
-
Visual Inspection: Check the solution against a light source for any undissolved particulate matter.
-
Sonication/Warming (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes or warm it gently in a 37°C water bath for 5-10 minutes.[1][3]
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Preparing Final Working Solutions in Aqueous Media
-
Prepare Intermediate Dilution: From your concentrated stock solution in DMSO (e.g., 10 mM), prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO. This helps to minimize the volume of stock solution added to the aqueous buffer.
-
Prepare Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired temperature (e.g., 37°C).
-
Final Dilution: Add a small volume of the DMSO intermediate stock to the pre-warmed aqueous buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent localized precipitation.[2][4]
Visual Guides and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the insolubility of this compound.
Aurora Kinase Signaling Pathway
Aurora kinases are critical regulators of mitosis. Inhibiting their function is a key strategy in cancer therapy. Understanding their role can provide context for your experiments.
References
Technical Support Center: Managing In Vivo Toxicity of Aurora Kinase Inhibitor-13 (AKI-13)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the in vivo toxicity of Aurora Kinase Inhibator-13 (AKI-13). The information is presented in a question-and-answer format to directly address specific issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aurora Kinase Inhibitor-13 (AKI-13) and what is its mechanism of action?
A1: this compound (AKI-13) is a small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitotic progression.[1][2] By inhibiting Aurora kinases, particularly Aurora A and B, AKI-13 disrupts processes essential for cell division, such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells, making it a potential anti-cancer agent.[1][3]
Q2: What are the most common toxicities observed with Aurora kinase inhibitors like AKI-13 in in vivo studies?
A2: The most frequently reported toxicities associated with Aurora kinase inhibitors are primarily related to their mechanism of action, affecting highly proliferative normal tissues. Common adverse events observed in preclinical and clinical studies include hematologic toxicities such as neutropenia, leukopenia, and thrombocytopenia.[1][4][5][6] Other common toxicities include gastrointestinal issues like diarrhea and stomatitis, as well as fatigue.[4][7]
Q3: Why does AKI-13 cause myelosuppression (neutropenia, thrombocytopenia)?
A3: Myelosuppression is a common on-target toxicity of Aurora kinase inhibitors. Hematopoietic progenitor cells in the bone marrow are highly proliferative and rely on proper mitotic function for self-renewal and differentiation into mature blood cells. By inhibiting Aurora kinases, AKI-13 disrupts the cell cycle of these progenitor cells, leading to a decrease in the production of neutrophils, platelets, and other blood cells.[8]
Q4: Are there any strategies to mitigate the toxicity of AKI-13 without compromising its anti-tumor efficacy?
A4: Yes, several strategies are being explored to improve the therapeutic index of Aurora kinase inhibitors. These include optimizing the dosing schedule (e.g., intermittent vs. continuous dosing), combination therapy with other agents that may allow for lower doses of AKI-13, and the development of supportive care guidelines to manage side effects.[9][10] Additionally, nanoparticle-based drug delivery systems are being investigated to enhance tumor targeting and reduce systemic exposure.[11][12][13]
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia, Thrombocytopenia)
Symptoms:
-
Significant drop in neutrophil and/or platelet counts in peripheral blood samples.
-
Increased susceptibility to infections.
-
Spontaneous bleeding or petechiae.
Possible Causes:
-
The dose of AKI-13 is too high for the specific animal model or strain.
-
The dosing schedule is too frequent, not allowing for bone marrow recovery.
-
Individual animal sensitivity.
Troubleshooting Steps & Experimental Protocols:
-
Dose De-escalation: Reduce the dose of AKI-13 by 25-50% in a pilot cohort to identify a maximum tolerated dose (MTD). The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity.[5]
-
Modify Dosing Schedule:
-
Switch from a continuous daily dosing to an intermittent schedule (e.g., 5 days on, 2 days off; or one week on, one week off).[5] This allows for periods of bone marrow recovery.
-
Experimental Protocol: Dosing Schedule Evaluation
-
Objective: To determine an optimal dosing schedule that balances efficacy and toxicity.
-
Groups:
-
Group A: Vehicle control.
-
Group B: AKI-13 at MTD, daily administration.
-
Group C: AKI-13 at MTD, 5 days on/2 days off.
-
Group D: AKI-13 at MTD, 7 days on/7 days off.
-
-
Procedure:
-
Implant tumor xenografts in immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer AKI-13 or vehicle according to the defined schedule.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Collect peripheral blood via tail vein or saphenous vein weekly for complete blood counts (CBCs).
-
At the end of the study, collect bone marrow for histological analysis.
-
-
Analysis: Compare tumor growth inhibition and hematological parameters across the different dosing schedules.
-
-
-
Supportive Care:
-
In cases of severe neutropenia, consider the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.
-
For severe thrombocytopenia, platelet transfusions may be necessary in valuable animal models, although this is often not feasible in large-scale preclinical studies.[14][15]
-
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Significant body weight loss (>15-20% from baseline).
-
Dehydration and lethargy.
Possible Causes:
-
On-target effect on the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Dose of AKI-13 is above the gastrointestinal MTD.
Troubleshooting Steps & Experimental Protocols:
-
Dose and Schedule Modification: As with myelosuppression, reducing the dose or implementing an intermittent dosing schedule can alleviate GI toxicity.
-
Supportive Care:
-
Provide nutritional support with highly palatable and calorie-dense food.
-
Administer subcutaneous or intravenous fluids to combat dehydration.[15]
-
Anti-diarrheal medications may be considered, but their impact on drug absorption should be evaluated.
-
-
Experimental Protocol: Monitoring and Management of GI Toxicity
-
Objective: To systematically monitor and manage GI toxicity.
-
Procedure:
-
Record baseline body weight before the start of treatment.
-
Monitor body weight daily or at least three times per week.
-
Visually inspect animals daily for signs of diarrhea and record stool consistency.
-
Establish a clear endpoint for weight loss (e.g., euthanasia if body weight loss exceeds 20%).
-
At necropsy, collect sections of the small and large intestines for histopathological analysis to assess for mucosal damage, inflammation, and apoptosis.
-
-
Quantitative Data Summary
Table 1: Common Toxicities of Aurora Kinase Inhibitors in Preclinical Models
| Toxicity | Animal Model | Aurora Kinase Inhibitor | Dose & Schedule | Observations |
| Neutropenia | Mice | Danusertib (PHA-739358) | 60 mg/kg/day for 5 days | Dose-limiting toxicity.[5] |
| Neutropenia | Mice | Barasertib (AZD1152) | 25 mg/kg | Markedly suppressed tumor growth.[16] |
| Febrile Neutropenia | Patients | Barasertib (AZD1152) | 1200 mg (MTD) | Most frequent grade ≥3 adverse event.[1] |
| Stomatitis | Patients | Alisertib (MLN8237) | 50 mg (MTD) | Dose-limiting toxicity.[4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound (AKI-13).
Caption: Experimental workflow for managing in vivo toxicity of AKI-13.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. academy.royalcanin.com [academy.royalcanin.com]
- 16. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing Aurora Kinase Inhibitor-13 Efficacy via Prodrug Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on prodrug strategies to enhance the efficacy of Aurora kinase inhibitor-13 (AKI-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AKI-13) and what are its known limitations?
A1: this compound is a small molecule inhibitor of Aurora kinase A, with a reported IC50 value of 2.3 μM.[1] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, including centrosome maturation, chromosome segregation, and cytokinesis.[2][3] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.[3][4]
While specific limitations of AKI-13 are not extensively documented in publicly available literature, inhibitors in this class often face challenges such as:
-
Poor aqueous solubility: This can limit oral bioavailability and formulation options for intravenous administration. Many kinase inhibitors are hydrophobic molecules that require prodrug modifications to improve solubility.[5]
-
Off-target toxicity: As Aurora kinases are involved in the cell cycle of both cancerous and healthy proliferating cells, systemic administration can lead to toxicities in tissues with high cell turnover, such as bone marrow and the gastrointestinal tract.[3]
-
Limited efficacy in solid tumors: Some Aurora kinase inhibitors have shown more promise in hematologic malignancies than in solid tumors.[3]
-
Development of resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms.[6]
Q2: What are the potential benefits of developing a prodrug of AKI-13?
A2: A prodrug approach for AKI-13 could offer several advantages to overcome its potential limitations:
-
Improved Physicochemical Properties: Modifying AKI-13 into a prodrug can enhance its aqueous solubility, facilitating easier formulation and administration.[5]
-
Enhanced Bioavailability: By masking polar functional groups, a prodrug might improve membrane permeability and oral absorption.
-
Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes or conditions prevalent in the tumor microenvironment (e.g., hypoxia, low pH, or overexpressed enzymes), thereby increasing the concentration of the active drug at the tumor site and reducing systemic toxicity.[7][8][9]
-
Reduced Off-Target Effects: By remaining inactive in circulation and in healthy tissues, a well-designed prodrug can minimize side effects.[9]
Q3: What are some promising prodrug strategies for AKI-13?
A3: Based on successful strategies for other kinase inhibitors, several approaches could be adapted for AKI-13:
-
Phosphate (B84403) Ester Prodrugs: This is a common and effective strategy to dramatically increase aqueous solubility. A phosphate group can be attached to a hydroxyl or an amino moiety on the parent drug. This phosphate prodrug is then cleaved by endogenous phosphatases in the body to release the active AKI-13.[5][10] For instance, the phosphate-ester derivative of SNS-314, another Aurora kinase inhibitor, was 335-fold more water-soluble than the parent drug.[5]
-
Enzyme-Activated Prodrugs: This strategy involves linking a promoiety that is cleaved by an enzyme overexpressed in tumor tissues. An example is designing a prodrug that can be activated by Aldo-keto reductase 1C3 (AKR1C3), which is upregulated in certain cancers.[7]
-
pH-Sensitive Prodrugs: For targeted release in the acidic tumor microenvironment, a linker that is stable at physiological pH (7.4) but hydrolyzes at lower pH can be used. Hydrazone linkers are one such example.[8]
-
Glutathione (B108866) (GSH)-Activated Prodrugs: Exploiting the high concentration of glutathione in cancer cells compared to normal cells, a prodrug with a GSH-sensitive linker (e.g., a disulfide bond) can be designed for tumor-specific drug release.[9]
Troubleshooting Guides
Problem 1: Low aqueous solubility of a newly synthesized AKI-13 prodrug.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently polar promoiety | Synthesize a new prodrug with a more hydrophilic promoiety, such as a phosphate group, an amino acid, or a short polyethylene (B3416737) glycol (PEG) chain. | A more polar promoiety will have greater interaction with water, thereby increasing the overall solubility of the prodrug molecule. The phosphate prodrug of the Aurora kinase inhibitor SNS-314 significantly improved its water solubility.[5] |
| Incorrect salt form | Prepare different salt forms of the prodrug (e.g., hydrochloride, mesylate, sodium) and evaluate their respective solubilities. | The salt form can have a profound impact on the crystal lattice energy and, consequently, the aqueous solubility of a compound. |
| Aggregation of the prodrug | Use solubility-enhancing excipients such as cyclodextrins or surfactants in the formulation. | These excipients can encapsulate the hydrophobic parts of the prodrug, preventing aggregation and improving its apparent solubility. |
Problem 2: Poor conversion of the AKI-13 prodrug to the active drug in vitro.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate linker chemistry | If using an enzyme-cleavable linker, ensure the in vitro assay contains the necessary enzyme (e.g., esterases, phosphatases) at a sufficient concentration. For pH-sensitive linkers, confirm the assay buffer is at the optimal pH for cleavage. | The rate and extent of prodrug conversion are critically dependent on the presence and activity of the activating stimulus. |
| Steric hindrance around the cleavage site | Redesign the linker to be less sterically hindered, or move the attachment point of the promoiety to a more accessible position on the AKI-13 molecule. | Steric bulk around the cleavable bond can prevent the enzyme or chemical species from accessing and breaking the bond. |
| High stability of the promoiety | Modify the electronic properties of the linker to make it more labile under the desired conditions. For example, introduce electron-withdrawing groups near an ester linkage to increase its susceptibility to hydrolysis. | The chemical nature of the linker dictates its stability. Fine-tuning its electronic properties can modulate the rate of cleavage. |
Problem 3: High in vitro activity of the AKI-13 prodrug before conversion.
| Possible Cause | Troubleshooting Step | Rationale | | Prodrug itself has affinity for the kinase | Redesign the prodrug by attaching the promoiety to a functional group on AKI-13 that is essential for its binding to the ATP pocket of Aurora kinase A. | A successful prodrug should have significantly lower activity than the parent drug to minimize off-target effects. Masking a key binding moiety ensures the prodrug is inactive until cleaved.[11] | | Rapid, non-specific degradation in assay medium | Analyze the stability of the prodrug in the assay medium over time using techniques like HPLC. If degradation is observed, consider using a more stable linker or modifying the assay conditions (e.g., using heat-inactivated serum). | The prodrug should be stable enough to reach its target before converting to the active form. Premature, non-specific conversion can lead to misleading activity data. |
Quantitative Data Summary
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Aurora A | 2.3 µM (IC50) | - | [1] |
| AZD1152-HQPA (active form of Barasertib) | Aurora A | 687 nM (Ki) | >1000-fold for Aurora B | [10][12] |
| Aurora B-INCENP | 0.36 nM (Ki) | [12] | ||
| Aurora C-INCENP | 17.0 nM (Ki) | [12] | ||
| MK-5108 | Aurora A | ≤10 pM (Ki) | - | [13] |
| CCT129202 | Aurora kinases | - | High selectivity for Aurora kinases | [4][14] |
| PHA-739358 | Aurora A | 13 nM (IC50) | [14] | |
| Aurora B | 79 nM (IC50) | [14] | ||
| Aurora C | 61 nM (IC50) | [14] | ||
| CYC116 | Aurora A | 44 nM (IC50) | [14] | |
| Aurora B | 19 nM (IC50) | [14] | ||
| Aurora C | 65 nM (IC50) | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Phosphate Ester Prodrug of AKI-13
Objective: To synthesize a water-soluble phosphate prodrug of AKI-13, assuming AKI-13 has a suitable hydroxyl group.
Materials:
-
This compound (AKI-13)
-
Phosphorus oxychloride (POCl3) or a suitable phosphoramidite (B1245037) reagent
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tetrabutylammonium hydroxide (B78521) for hydrolysis (if using a protected phosphate group)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Methodology:
-
Dissolution: Dissolve AKI-13 in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Base: Add the tertiary amine base to the solution.
-
Phosphorylation: Slowly add the phosphorylating agent (e.g., POCl3) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting phosphate ester prodrug using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ³¹P), high-resolution mass spectrometry (HRMS), and HPLC.
Protocol 2: In Vitro Conversion and Stability Assay
Objective: To evaluate the conversion of the AKI-13 prodrug to the active drug in a biologically relevant matrix (e.g., human plasma or liver microsomes).
Materials:
-
AKI-13 prodrug
-
AKI-13 standard
-
Human plasma (or serum) or human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (for HLM assays)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the AKI-13 prodrug and AKI-13 standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: For plasma stability, dilute the prodrug stock solution into pre-warmed human plasma at 37°C to a final concentration of 1-10 µM. For microsomal stability, prepare an incubation mixture containing the prodrug, phosphate buffer, and HLM.
-
Initiation: For the HLM assay, pre-incubate the mixture for 5 minutes at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the formation of the active AKI-13.
-
Data Analysis: Plot the concentration of the prodrug versus time to determine its half-life (t½) in the respective matrix.
Visualizations
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of AKI-13.
Caption: General workflow for the activation of an AKI-13 prodrug within the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine kinase inhibitor prodrug-loaded liposomes for controlled release at tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora Kinase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aurora kinase inhibitors, specifically addressing why an inhibitor like "Aurora kinase inhibitor-13" may not be reducing MYC protein levels in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of an Aurora kinase inhibitor on MYC protein levels?
The effect of an Aurora kinase inhibitor on MYC levels is complex and depends on the specific Aurora kinase isoform being targeted.
-
Aurora Kinase A (AURKA): AURKA can stabilize MYC family proteins (particularly N-MYC) by protecting them from proteasomal degradation. This stabilization can be independent of AURKA's kinase activity.[1][2] Therefore, only certain types of AURKA inhibitors that disrupt the AURKA-MYC protein-protein interaction are expected to decrease MYC levels.[1]
-
Aurora Kinase B (AURKB): AURKB directly phosphorylates and stabilizes c-MYC, preventing its degradation.[3][4] Consequently, a potent AURKB inhibitor is generally expected to decrease c-MYC protein levels.[3]
There is also a positive feedback loop where MYC transcriptionally upregulates both AURKA and AURKB.[5][6]
Q2: We are using "this compound" and not seeing a decrease in MYC levels. Why could this be?
There are several potential reasons, which can be broadly categorized into biological and technical explanations.
Biological Reasons:
-
Inhibitor Specificity: "this compound" might be a selective AURKA inhibitor that does not disrupt the AURKA-MYC interaction, or it may be a pan-inhibitor with weaker activity against AURKB.
-
MYC Isoform Dependence: The regulation of different MYC family members (c-MYC, N-MYC, L-MYC) by Aurora kinases can vary. Your cell line may predominantly express a MYC isoform that is less sensitive to the effects of this specific inhibitor.
-
Cellular Context and Compensatory Mechanisms: The signaling network within your specific cell line could have compensatory pathways that maintain MYC stability despite Aurora kinase inhibition.[7]
-
Mutational Status: Mutations in components of the MYC degradation pathway (e.g., FBXW7) could render MYC insensitive to changes in upstream signaling from Aurora kinases.
Technical Reasons:
-
Inhibitor Potency and Dose: The concentration of the inhibitor used may be insufficient to effectively inhibit the target kinase in your cellular assay.
-
Experimental Timing: The kinetics of MYC degradation following inhibitor treatment can vary. You may need to perform a time-course experiment to capture the optimal window for observing a decrease in MYC levels.
-
Western Blotting Issues: The absence of a change in MYC levels could be due to technical problems with the Western blot procedure itself.[8][9][10][11][12]
Troubleshooting Guide
If you are not observing the expected decrease in MYC levels after treatment with "this compound," follow these troubleshooting steps:
Step 1: Verify Inhibitor Activity and Experimental Design
| Potential Issue | Recommended Action |
| Inactive Inhibitor | Confirm the identity and purity of your inhibitor stock. Test its activity in a kinase activity assay if possible.[13][14] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your cell line. Start with a broad range of concentrations around the reported IC50. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of inhibitor treatment for observing a reduction in MYC levels. |
| Cell Line Specificity | Test the inhibitor in a different, well-characterized cell line known to be sensitive to Aurora kinase inhibition and where MYC levels are expected to decrease. |
Step 2: Scrutinize Your Western Blotting Protocol
MYC is a protein that can be challenging to detect reliably by Western blot due to its low abundance and short half-life.[10]
| Potential Issue | Recommended Action |
| Poor Antibody Performance | Validate your primary antibody for specificity and sensitivity. Use a positive control lysate from cells known to overexpress MYC. Consider trying a different, validated MYC antibody.[8] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the procedure to prevent protein degradation.[10] |
| Low Protein Abundance | Consider performing immunoprecipitation (IP) for MYC followed by Western blotting to enrich for your target protein.[10] |
| Transfer Issues | Optimize your transfer conditions (voltage, time) for a protein of MYC's size. Use a PVDF membrane, which is often recommended for low-abundance proteins. |
| General Western Blot Problems | Review common Western blotting troubleshooting guides for issues like high background, weak signal, or non-specific bands.[9][11][12] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of MYC Levels
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of inhibitor concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of the inhibitor and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Proceed with SDS-PAGE, protein transfer, and immunodetection using a validated anti-MYC antibody and an appropriate loading control (e.g., GAPDH, β-actin).
Protocol 2: Validating Inhibitor Target Engagement
To confirm that your inhibitor is hitting its intended target, you can assess the phosphorylation status of a known Aurora kinase substrate.
-
Treatment: Treat cells with your inhibitor at the desired concentration and for the optimal time determined in Protocol 1.
-
Cell Lysis and Western Blotting: Perform Western blotting as described above.
-
Antibody Probing:
-
To assess AURKA activity, probe for phospho-AURKA (Thr288).
-
To assess AURKB activity, probe for phospho-Histone H3 (Ser10), a well-established substrate.[15]
-
-
Analysis: A decrease in the phosphorylation of these substrates would indicate successful target engagement by your inhibitor.
Signaling Pathways and Experimental Workflows
Caption: The intricate relationship between Aurora kinases and MYC protein stability.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Direct Phosphorylation and Stabilization of MYC by Aurora B Kinase Promote T-cell Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
Cell line resistance mechanisms to Aurora kinase inhibitor-13
Technical Support Center: Aurora Kinase Inhibitor-13
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential cell line resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Aurora kinase inhibitors?
A1: Acquired resistance to Aurora kinase inhibitors is a significant challenge in cancer therapy. The primary mechanisms observed in cell lines can be broadly categorized into three main areas:
-
Target Alterations: Point mutations in the ATP-binding pocket of Aurora kinases, particularly Aurora B, can prevent the inhibitor from binding effectively.[1][2][3] These mutations can confer resistance to a specific inhibitor or a broad range of Aurora kinase inhibitors without compromising the kinase's natural activity.[1][2][3]
-
Drug Efflux: Overexpression of ATP-Binding Cassette (ABC) transporters is a common mechanism of multidrug resistance.[4] Transporters like ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (BCRP) can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5]
-
Bypass Signaling Pathways: Cancer cells can adapt to the inhibition of Aurora kinases by activating alternative survival pathways.[6][7] This can include the upregulation of anti-apoptotic proteins like Bcl-xL or the activation of other signaling cascades (e.g., mTOR, ERK, NF-κB) that promote cell survival and proliferation, thereby bypassing the need for Aurora kinase activity.[6][7][8]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The first step is to confirm the loss of sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50). A significant rightward shift in the dose-response curve (i.e., a higher IC50 value) compared to the parental, sensitive cell line is the primary indicator of resistance. You can then proceed to investigate the underlying mechanisms using the protocols outlined in the troubleshooting guides below.
Q3: My cells have become resistant, but I don't see any mutations in Aurora A or B. What other mechanisms could be at play?
A3: In the absence of on-target mutations, resistance is often driven by non-genetic mechanisms.[8] Key possibilities include:
-
Increased Drug Efflux: Check for overexpression of ABC transporters like ABCB1/P-gp and ABCG2/BCRP.[4] An efflux assay can confirm if the inhibitor is being actively removed from the cells.
-
Activation of Bypass Pathways: Resistant cells may have upregulated pro-survival signaling.[6][9] For example, overexpression of the anti-apoptotic protein Bcl-xL has been linked to resistance against the Aurora kinase inhibitor CYC116.[7]
-
Induction of Polyploidy: Inhibition of Aurora B can lead to mitotic failure and the generation of polyploid giant cancer cells (PGCCs).[10][11][12] These cells can sometimes survive treatment and contribute to the emergence of a resistant population.[10]
Q4: Can resistance to one Aurora kinase inhibitor confer resistance to others?
A4: Yes, this phenomenon, known as cross-resistance, is common.[7] If the resistance mechanism involves a mutation in the Aurora kinase ATP-binding pocket or the upregulation of a broad-spectrum drug efflux pump like ABCB1, the cells will likely be resistant to other Aurora kinase inhibitors as well.[1][4][7]
Troubleshooting Guides
Guide 1: My cells are no longer sensitive to this compound.
This guide provides a systematic workflow to identify the potential resistance mechanism in your cell line.
Workflow Diagram
Caption: Troubleshooting workflow for investigating resistance to this compound.
Step 1: Confirm Resistance and Quantify the Effect
-
Objective: To confirm and quantify the level of resistance in your cell line.
-
Method: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines with a range of concentrations of this compound.
-
Data Presentation:
| Cell Line | IC50 (nM) for Inhibitor-13 | Resistance Fold-Change |
| Parental Line | 50 | 1x |
| Resistant Clone 1 | 2500 | 50x |
| Resistant Clone 2 | 4000 | 80x |
| This is example data; replace with your experimental results. |
-
Interpretation: A significant increase (e.g., >10-fold) in the IC50 value confirms resistance.
Step 2: Investigate the Mechanism
Follow one or more of the paths below based on your hypothesis and available resources.
A. On-Target Mutation
-
Hypothesis: A mutation in the AURKA or AURKB gene is preventing inhibitor binding.
-
Experimental Protocol: Sanger Sequencing of Aurora Kinase Genes
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers flanking the kinase domain of AURKA and AURKB. Use PCR to amplify this region from the cDNA of both cell lines.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to the parental cells and the reference sequence to identify any point mutations. Mutations in the ATP-binding pocket are of particular interest.[1][2]
-
B. Increased Drug Efflux
-
Hypothesis: The inhibitor is being actively pumped out of the cells by ABC transporters.
-
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and wash both parental and resistant cells.
-
Dye Loading: Incubate the cells with Rhodamine 123 (a substrate for ABCB1).
-
Inhibitor Treatment (Optional): For a control group, pre-incubate cells with a known ABCB1 inhibitor (e.g., Verapamil).
-
Efflux Measurement: Wash the cells to remove excess dye and measure the intracellular fluorescence over time using a flow cytometer.
-
Analysis: Resistant cells overexpressing ABCB1 will show a faster decrease in fluorescence (more efflux) compared to parental cells. This effect should be reversed in the presence of an ABCB1 inhibitor.
-
C. Activation of Bypass Signaling Pathways
-
Hypothesis: Cells have activated alternative pro-survival pathways to circumvent Aurora kinase inhibition.
-
Experimental Protocol: Western Blot Analysis of Survival Pathways
-
Protein Extraction: Lyse parental and resistant cells (both treated and untreated with Inhibitor-13) and quantify total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in survival pathways. Examples include:
-
Anti-Apoptotic: Bcl-xL, Mcl-1
-
PI3K/Akt/mTOR Pathway: p-Akt (Ser473), p-mTOR (Ser2448)
-
MAPK Pathway: p-ERK1/2 (Thr202/Tyr204)
-
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Compare the expression and phosphorylation status of these proteins between parental and resistant lines. Increased phosphorylation or expression in resistant cells indicates pathway activation.[6][8]
-
Signaling Pathway Diagram
Caption: Common mechanisms of resistance to Aurora kinase inhibitors.
References
- 1. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine and aurora kinase inhibitors diminish transport function of multidrug resistance-associated protein (MRP) 4 and breast cancer resistance protein (BCRP) | ADMET and DMPK [pub.iapchem.org]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. escholarship.org [escholarship.org]
- 10. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]
- 12. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora Kinase Inhibitor-13
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Aurora Kinase Inhibitor-13 in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (302.37 mM) achievable.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: The stability of this compound depends on whether it is in solid form or in solution. For long-term storage, the powdered form is most stable. Stock solutions in DMSO should be aliquoted and stored at low temperatures to minimize degradation from repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. To avoid this, ensure you are using high-quality, anhydrous DMSO and that the stock solution concentration is appropriate for your experimental needs.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
A4: this compound is insoluble in water.[2] Therefore, direct dilution of a DMSO stock solution into aqueous buffers may cause the compound to precipitate. For cell-based assays, it is common to dilute the DMSO stock solution to an intermediate concentration before further dilution into the final cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. For in vivo studies, specific formulation protocols, such as creating a suspension in corn oil or using vehicles like carboxymethyl cellulose (B213188) sodium (CMC-NA), are recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Use of old or wet DMSO.2. Incorrect solvent.3. Compound has degraded. | 1. Use fresh, anhydrous DMSO. Ultrasonic treatment may aid dissolution.[1]2. Confirm DMSO is the appropriate solvent.3. Check the expiration date and storage history of the compound. |
| Precipitation in Stock Solution | 1. Storage at an inappropriate temperature.2. Repeated freeze-thaw cycles.3. Evaporation of solvent leading to supersaturation. | 1. Store aliquots at -80°C for long-term stability.2. Prepare single-use aliquots to avoid freeze-thaw cycles.3. Ensure vials are tightly sealed. |
| Inconsistent Experimental Results | 1. Degradation of the inhibitor in solution.2. Inaccurate concentration of the stock solution.3. Precipitation of the compound in the assay medium. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment.2. Verify the concentration of your stock solution.3. Check for precipitation upon dilution into your experimental buffer or medium. If observed, optimize the dilution protocol. |
Stability and Storage Data
The following table summarizes the recommended storage conditions to maintain the stability of this compound.
| Form | Storage Temperature | Storage Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1][2] |
| -20°C | 1 year | [1][2] |
Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | 125 mg/mL (302.37 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO significantly impacts solubility. | [1] |
| 83 mg/mL (200.77 mM) | [2] | ||
| Ethanol | 5 mg/mL | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 413.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.134 mg of the inhibitor.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the stability of the inhibitor in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, cell culture medium)
-
Incubators or water baths at desired temperatures
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Immediately analyze a sample of this solution (Time 0) by HPLC to determine the initial peak area of the inhibitor.
-
Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from each storage condition.
-
Analyze the samples by HPLC using the same method as for the Time 0 sample.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the Time 0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining inhibitor versus time for each condition to determine the stability profile.
Signaling Pathway Context
Aurora kinases are crucial regulators of cell division. Inhibition of these kinases can lead to defects in mitosis and ultimately, apoptosis in cancer cells.
References
Validation & Comparative
A Comparative Efficacy Analysis: Aurora Kinase Inhibitor-13 and Alisertib (MLN8237)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the investigational Aurora kinase inhibitor, Compound 13, and the well-characterized inhibitor, alisertib (B1683940) (MLN8237). This analysis is based on publicly available experimental data.
It is important to note that "Aurora kinase inhibitor-13" is not a standardized designation for a single compound. In scientific literature, this term may refer to different molecules under investigation. For the purpose of this guide, we will focus on a specific pyrimidine-based molecule identified as Compound 13 in a 2021 study published in the Journal of Medicinal Chemistry. This compound was highlighted for its potent activity against Aurora A kinase and its ability to reduce levels of MYC oncoproteins.
Executive Summary
Both Compound 13 and alisertib are potent inhibitors of Aurora A kinase, a key regulator of mitosis. Alisertib is a well-documented inhibitor with extensive preclinical and clinical data, demonstrating broad anti-proliferative activity across a range of cancer cell lines and in vivo tumor models. Compound 13, a more recently described molecule, shows promise with significant tumor regression in a small cell lung cancer (SCLC) xenograft model, primarily linked to its ability to destabilize MYC oncoproteins. This guide presents a side-by-side comparison of their in vitro and in vivo efficacy, details of the experimental protocols used to generate this data, and a visualization of their targeted signaling pathways.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of both inhibitors has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the concentration of a drug required to inhibit a biological process by half.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| Compound 13 | Aurora A Kinase | 38.6 ± 7.0 | N/A (Enzymatic Assay) | [1] |
| Cell Proliferation | < 200 | High-MYC expressing Small Cell Lung Cancer (SCLC) | [2] | |
| Alisertib (MLN8237) | Aurora A Kinase | 1.2 | N/A (Enzymatic Assay) | [3][4] |
| Aurora B Kinase | 396.5 | N/A (Enzymatic Assay) | [4] | |
| Cell Proliferation | 15 - 469 | Panel of adherent and suspended cell lines | [3] | |
| 80 - 100 | T-cell lymphoma (CRL-2396, TIB-48) | [5][6] | ||
| 6.7 (cell-based) | HCT-116 | [3] | ||
| 1534 (cell-based, Aurora B) | HCT-116 | [3] | ||
| 60 - >5000 | Colorectal cancer cell lines | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
The anti-tumor activity of both compounds has been assessed in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Prodrug of Compound 13 (Compound 25) | NCI-H446 (SCLC) | Intravenously (details not specified) | >80% tumor regression | [2][8] |
| Alisertib (MLN8237) | HCT-116 (Colon) | 3, 10, or 30 mg/kg, oral, once daily for 21 days | 43.3%, 84.2%, and 94.7% respectively | [3] |
| Various | 30 mg/kg | >76% in 9 different tumor models | [9] |
Signaling Pathways and Mechanism of Action
Both inhibitors target the Aurora A kinase, a crucial component of the mitotic machinery. Inhibition of Aurora A leads to defects in spindle assembly, chromosome segregation, and ultimately, cell cycle arrest or apoptosis.
Alisertib Signaling Pathway
Alisertib's primary mechanism involves the direct inhibition of Aurora A kinase. This leads to a cascade of downstream effects, including the stabilization of the tumor suppressor p53, which in turn can induce apoptosis.[7][10][11]
Compound 13 Signaling Pathway
Compound 13 also inhibits Aurora A kinase. A key described mechanism for this compound is the subsequent reduction of MYC-family oncoproteins, which are critical drivers in many cancers.[2][8] The destabilization of MYC is a significant contributor to its anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate both inhibitors.
In Vitro Cell Proliferation Assay (General Protocol)
A common method to assess cell viability is the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the Aurora kinase inhibitor or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
In Vivo Xenograft Study (General Protocol)
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
-
Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomized into different groups to receive the Aurora kinase inhibitor at various doses, a vehicle control, or a standard-of-care chemotherapy. The treatment is administered for a defined period, for instance, once daily for 21 days.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to determine the effectiveness of the treatment.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the inhibitor for a specified time.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For example, in studies with alisertib, a dose-dependent increase in apoptosis was observed in T-cell lymphoma cell lines.[12]
Conclusion
Both Compound 13 and alisertib demonstrate potent inhibition of Aurora A kinase and significant anti-tumor activity in preclinical models. Alisertib is a well-established inhibitor with a broad spectrum of activity and a well-defined mechanism of action involving p53. Compound 13, while less extensively characterized, shows promising efficacy, particularly in MYC-driven cancers, suggesting a potentially more targeted therapeutic application. Further comparative studies with a broader range of cancer models are necessary to fully elucidate the relative therapeutic potential of Compound 13. This guide provides a foundational comparison to aid researchers in understanding the current landscape of these two Aurora kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: LY3295668 vs. Alisertib and Barasertib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Aurora kinases have emerged as critical targets due to their pivotal roles in cell cycle regulation. This guide provides an objective comparison of three prominent Aurora kinase inhibitors: LY3295668, a highly selective Aurora A inhibitor; Alisertib (MLN8237), another selective Aurora A inhibitor; and Barasertib (AZD1152), a selective Aurora B inhibitor. This comparison is supported by preclinical data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Target Selectivity
LY3295668 is an orally bioavailable and potent inhibitor of Aurora A kinase.[1] Its high selectivity for Aurora A over Aurora B is a distinguishing feature.[2] Inhibition of Aurora A by LY3295668 disrupts the assembly of the mitotic spindle, leading to the arrest of the cell cycle and subsequent apoptosis in cancer cells overexpressing Aurora A.[1][3]
Alisertib (MLN8237) also selectively inhibits Aurora A kinase.[4][5] Its mechanism involves binding to and inhibiting Aurora A, which results in delayed mitotic entry and progression, leading to an accumulation of cells with a tetraploid DNA content.[5][6] This disruption of mitosis ultimately induces apoptosis.[6] While selective for Aurora A, it is reported to be over 200-fold more potent against Aurora A than Aurora B in cellular assays.[5]
In contrast, Barasertib (AZD1152) is a selective inhibitor of Aurora B kinase.[3][7] It is a prodrug that is rapidly converted to its active form, AZD1152-HQPA.[7] Inhibition of Aurora B by Barasertib leads to chromosome misalignment, prevention of cell division, and ultimately apoptosis.[7]
Biochemical and Cellular Potency
The following tables summarize the in vitro inhibitory activities and cellular potencies of LY3295668, Alisertib, and Barasertib against their respective target kinases.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Ki | Selectivity |
| LY3295668 | Aurora A | 1.12 nM[4] | 0.8 nM[2] | >1000-fold vs. Aurora B[2] |
| Aurora B | 1510 nM[4] | 1038 nM[2] | ||
| Alisertib (MLN8237) | Aurora A | 1.2 nM[4] | - | >200-fold vs. Aurora B[4][5] |
| Aurora B | 396.5 nM[4] | - | ||
| Barasertib (AZD1152-HQPA) | Aurora A | - | 1369 nM[7] | ~3700-fold for Aurora B over Aurora A[8] |
| Aurora B | 0.37 nM[3] | 0.36 nM[7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| LY3295668 | HeLa | Aurora A Inhibition | 0.59 nM | [4] |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Cell Proliferation | 3-1710 nM | [4] |
| HCT-116 | Cell Proliferation | 15-469 nM | [9] | |
| Barasertib (AZD1152-HQPA) | SCLC Cell Lines | Growth Inhibition | < 50 nM (sensitive lines) | [10] |
Preclinical Antitumor Efficacy
In vivo studies using xenograft models have demonstrated the antitumor potential of these inhibitors.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| LY3295668 | Small Cell Lung Cancer (Patient-Derived Xenograft) | 40 mg/kg/day | Decreased tumor volume | [5] |
| Alisertib (MLN8237) | HCT-116 (Colon Cancer) | 30 mg/kg, once daily | 94.7% Tumor Growth Inhibition | [9] |
| Barasertib (AZD1152) | Human Colon, Lung, and Hematologic Tumor Xenografts | 10-150 mg/kg/day | 55% to ≥100% Tumor Growth Inhibition | [3] |
Signaling Pathway Intervention
The distinct selectivity profiles of these inhibitors lead to different points of intervention within the Aurora kinase signaling pathway, resulting in varied cellular phenotypes.
Figure 1. Mechanisms of Action for Aurora A and B Inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds, a standard in vitro kinase assay can be performed.
Workflow:
Figure 2. In Vitro Kinase Assay Workflow.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, combine the kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), the respective Aurora kinase, and the substrate.[11]
-
Inhibitor Addition: Add serial dilutions of the test compound (LY3295668, Alisertib, or Barasertib) to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a defined period (e.g., 30-60 minutes).[11][12]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[12][13] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.[12]
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are then calculated by plotting the luminescence signal against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][14]
Workflow:
Figure 3. Cell Viability Assay Workflow.
Detailed Steps:
-
Cell Plating: Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase inhibitors.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][15]
-
-
Measurement: Record the luminescence using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.
Workflow:
Figure 4. In Vivo Xenograft Study Workflow.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.[16] Co-injection with Matrigel can enhance tumor formation.[1][17]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.[1]
-
Drug Administration: Administer the Aurora kinase inhibitors via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule.[1]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[1][16] Monitor the body weight of the mice as an indicator of toxicity.[1]
Conclusion
LY3295668, Alisertib, and Barasertib are potent inhibitors of the Aurora kinase family with distinct selectivity profiles. LY3295668 stands out for its high selectivity for Aurora A. Alisertib also targets Aurora A, albeit with lower selectivity compared to LY3295668. In contrast, Barasertib is a highly selective Aurora B inhibitor. The choice of inhibitor will depend on the specific research question, with the differential effects on mitotic progression and resulting cellular phenotypes being a key consideration. The experimental protocols provided herein offer a foundation for the preclinical evaluation of these and other Aurora kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.promega.com [ch.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.co.uk [promega.co.uk]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Validating Target Engagement of Aurora Kinase Inhibitor-13 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of a novel compound, Aurora Kinase Inhibitor-13 (AKI-13). To offer a clear benchmark, we compare its hypothetical performance against established Aurora kinase inhibitors, Alisertib (MLN8237) and VX-680. This document outlines key experimental protocols and presents data in a comparative format to facilitate objective assessment.
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1][2][3] The three main members in humans are Aurora A, Aurora B, and Aurora C, which, despite having highly conserved catalytic domains, have distinct localizations and functions during cell division.[2][4] Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[4][5][6] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[2][7][8] Aurora kinase inhibitors (AKIs) disrupt mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[1][4][5]
Comparative Analysis of Aurora Kinase Inhibitors
The validation of a new inhibitor requires a direct comparison with well-characterized compounds. Here, we compare the hypothetical inhibitory activities of AKI-13 with Alisertib, a selective Aurora A inhibitor, and VX-680, a pan-Aurora kinase inhibitor.
| Inhibitor | Target(s) | IC50 (nM) - Aurora A | IC50 (nM) - Aurora B | IC50 (nM) - Aurora C | Reference |
| AKI-13 (Hypothetical) | Aurora A/B | 25 | 50 | Not Determined | N/A |
| Alisertib (MLN8237) | Aurora A >> Aurora B | 1.2 | 396.5 | Not Determined | [4] |
| VX-680 (Tozasertib) | Pan-Aurora | 36 | 18 | 25 | [9] |
Table 1: Comparison of in vitro inhibitory activity (IC50 values) of different Aurora kinase inhibitors.
Cellular Target Engagement and Phenotypic Outcomes
Effective target engagement in cells should translate to specific cellular phenotypes. The primary outcomes of Aurora kinase inhibition are defects in mitosis and a reduction in cell proliferation.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| AKI-13 (Hypothetical) | HCT116 | Proliferation | GI50 (72h) | 100 nM | N/A |
| AKI-13 (Hypothetical) | HCT116 | Cell Cycle Analysis | % >4N DNA | Increased | N/A |
| Alisertib (MLN8237) | Various | Proliferation | Antiproliferative | Yes | [4] |
| VX-680 | HCT116 | Apoptosis | Increased | Yes | [3] |
| ZM447439 | HCT-116 | Apoptosis | Increased | Yes | [7] |
Table 2: Comparison of cellular activities of Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Western Blot for Phospho-Histone H3
Objective: To assess the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3).
Protocol:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of AKI-13, a positive control inhibitor (e.g., VX-680), and a vehicle control (e.g., DMSO) for 24 hours. To enrich for mitotic cells, nocodazole (B1683961) (a microtubule-destabilizing agent) can be added for the final 16 hours of treatment.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 or a loading control like GAPDH to ensure equal protein loading.
Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
Objective: To determine the effect of AKI-13 on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AKI-13 and control inhibitors for 72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of cell growth versus the log of the inhibitor concentration.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway, experimental workflow, and the logic of the comparative analysis.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
References
- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Summary of Aurora kinase inhibitors investigated in this study. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of Aurora Kinase Inhibitors in Small Cell Lung Cancer (SCLC) Models
A Note on "Cmpd-13": Initial searches for "Cmpd-13" in the context of Small Cell Lung Cancer (SCLC) or as a kinase inhibitor did not yield specific scientific data. It is possible that "Cmpd-13" is a compound not yet widely reported in published literature, a developmental code name, or a potential typographical error. This guide will therefore focus on a comparison between well-documented pan-Aurora kinase inhibitors and selective Aurora kinase inhibitors investigated in SCLC models, providing a framework for evaluating novel agents against established alternatives.
Dysregulation of the cell cycle is a hallmark of cancer, and Aurora kinases (A, B, and C) are critical regulators of mitosis.[1][2] Their overexpression is common in many cancers, including SCLC, making them attractive therapeutic targets.[1][3] This guide compares the performance of pan-Aurora kinase inhibitors, which target multiple Aurora kinase family members, against more selective inhibitors in preclinical and clinical SCLC models.
Quantitative Data Summary
The following tables summarize the activity of various Aurora kinase inhibitors in SCLC models, drawing from both preclinical and clinical studies.
Table 1: Preclinical Efficacy of Aurora Kinase Inhibitors in SCLC Cell Lines and Xenograft Models
| Inhibitor | Type | Model | Key Findings | Reference |
| Alisertib (MLN8238) | Aurora A selective | MYC-driven SCLC cell lines | Demonstrated sensitivity in MYC-driven models. | [1] |
| MYC-amplified SCLC murine models | Combination with chemotherapy showed the highest 30-day survival rate (47%) compared to Alisertib (8%) or chemotherapy (5%) alone. | [1] | ||
| Barasertib | Aurora B selective | MYC-driven SCLC cell lines | Demonstrated sensitivity in MYC-driven models. | [1] |
| AZD1152 | Aurora B selective | SCLC animal models | Tumors with c-MYC amplification were more likely to respond, showing reduced tumor growth. | [3] |
| PF-03814735 | Pan-Aurora kinase | SCLC cell lines and xenograft models | Response was strongly predicted by the activation or amplification of any of the three MYC family genes. | [4] |
| LSN3321213 | Aurora A selective | Immunocompetent SCLC GEMMs and syngeneic xenografts | Showed durable efficacy when combined with a PD-L1 inhibitor. | [5] |
Table 2: Clinical Trial Data for Aurora Kinase Inhibitors in SCLC Patients
| Inhibitor | Type | Phase | Key Outcomes | Reference |
| Alisertib (MLN8238) | Aurora A selective | Phase II | In a five-arm study with 60 pretreated SCLC patients, no objective responses were achieved, though 30-33% reported clinical benefit and disease stabilization. | [1] |
| Phase II (with paclitaxel) | Showed a modest efficacy signal as a second-line therapy in relapsed or refractory SCLC.[2] Retrospective analysis showed a significant increase in progression-free survival for patients with RB1 pathway mutations or MYC expression. | [6] | ||
| Danusertib (PHA-739358) | Pan-Aurora kinase | Phase II | In 18 SCLC patients who had failed at least two prior lines of therapy, the drug showed limited activity. | [1] |
| AMG 900 | Pan-Aurora kinase | Phase I | In a trial with 105 patients with advanced solid tumors, 3 had SCLC, none of whom had an objective response. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate Aurora kinase inhibitors.
In Vitro Cell Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Cell Culture: SCLC cell lines (e.g., those with and without MYC amplification) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the Aurora kinase inhibitor (e.g., Alisertib, a pan-inhibitor) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) is calculated to determine the compound's potency.
In Vivo Xenograft Model
This protocol assesses the anti-tumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously injected with human SCLC cells to establish tumors. For studies involving immunotherapy, immunocompetent genetically engineered mouse models (GEMMs) or syngeneic models are used.[5]
-
Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor alone, chemotherapy alone, combination therapy).
-
Drug Administration: The Aurora kinase inhibitor is administered via a clinically relevant route (e.g., orally or intravenously) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study may be concluded when tumors in the control group reach a maximum size, or after a set duration. Endpoints include tumor growth inhibition, regression, and overall survival of the mice.[1]
-
Pharmacodynamic Assessment: To confirm the mechanism of action, tumor tissues can be collected post-treatment to analyze biomarkers such as the phosphorylation of histone H3 (a marker of Aurora B activity).[1]
Immunoblotting
This technique is used to detect and quantify specific proteins to understand the molecular effects of the inhibitors.
-
Protein Extraction: SCLC cells are treated with the inhibitor for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Aurora A, total Aurora A, phosphorylated histone H3, and apoptosis markers like cleaved PARP).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the amount of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in the study of Aurora kinase inhibitors in SCLC.
Caption: Role of MYC in upregulating Aurora kinases to drive tumor growth.
Caption: Mechanism of action for pan- and selective Aurora kinase inhibitors.
Caption: General workflow for preclinical evaluation of Aurora kinase inhibitors.
References
- 1. Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Therapy in Lung Cancer: Spotlight on Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - Hosoya - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Deep and Prolonged Response to Aurora A Kinase Inhibitor and Subsequently to Nivolumab in MYCL1-Driven Small-Cell Lung Cancer: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora A kinase inhibition induces accumulation of SCLC tumor cells in mitosis with restored interferon signaling to increase response to PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Aurora Kinase Inhibitor-13 Analog 6K465
In the landscape of cancer therapeutics, Aurora kinases have emerged as a critical target due to their pivotal role in cell cycle regulation. The overexpression of these serine/threonine kinases is a hallmark of various malignancies, driving research into potent and selective inhibitors. This guide provides a comprehensive comparison of the novel Aurora kinase inhibitor-13 analog, 6K465, with other established Aurora kinase inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to 6K465
6K465 is a novel pyrimidine-based inhibitor of Aurora A kinase.[1] Beyond its primary target, it has been demonstrated to be more potent than the well-characterized inhibitor Alisertib in reducing the levels of c-MYC and N-MYC oncoproteins, which are critical drivers in many cancers.[2] This dual action of inhibiting Aurora A and downregulating key oncoproteins makes 6K465 a promising candidate for further preclinical and clinical investigation.
Quantitative Comparison of Inhibitor Potency
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of 6K465 and a panel of other Aurora kinase inhibitors against the kinases themselves and various cancer cell lines.
Table 1: Inhibitory Activity against Aurora Kinases
| Inhibitor | Type | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| 6K465 | Aurora A selective | Data not available | Data not available | Data not available |
| Alisertib (MLN8237) | Aurora A selective | 1.2[3] | 396.5[3] | - |
| Danusertib (B1684427) (PHA-739358) | Pan-Aurora | 13[4][5] | 79[4][5] | 61[4][5] |
| AMG 900 | Pan-Aurora | 5[6][7] | 4[6][7] | 1[6][7] |
| AT9283 | Pan-Aurora / Multi-kinase | 3[8] | 3[8] | - |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1368[9] | 0.37[9][10][11][12] | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 15 - 469 (range across various lines)[13] |
| Multiple Myeloma cell lines | Multiple Myeloma | 3 - 1710[3] | |
| Danusertib (PHA-739358) | C13* | Ovarian Cancer | 10400 (24h), 1830 (48h)[14] |
| A2780cp | Ovarian Cancer | 19890 (24h), 3880 (48h)[14] | |
| Leukemia cell lines | Leukemia | 50 - 3060[14][15] | |
| AMG 900 | 26 diverse cancer cell lines | Various | 0.7 - 5.3[16] |
| AT9283 | HCT-116 | Colorectal Carcinoma | 30 (for Aurora B inhibition phenotype)[8][17] |
| B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1000[18] | |
| Barasertib (AZD1152-HQPA) | Hematopoietic malignant cell lines | Leukemia | 3 - 40[9] |
| NCI-H82 | Small Cell Lung Cancer | 1[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow.
Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT9283 | Autophagy | Aurora Kinase | FLT | JAK | Bcr-Abl | TargetMol [targetmol.com]
- 9. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenotypic Comparison: Aurora A Knockdown vs. Aurora A Inhibitor-13
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[2][3] Two primary strategies for targeting Aurora A in a research and therapeutic context are the direct suppression of its expression through RNA interference (knockdown) and the inhibition of its kinase activity using small-molecule inhibitors. This guide provides a detailed comparison of the phenotypic consequences of Aurora A knockdown versus the use of a representative Aurora A inhibitor, Alisertib (MLN8237), referred to herein as Inhibitor-13 for the purpose of this guide. This comparison is supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting Aurora A.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of Aurora A knockdown and inhibitor treatment on key cellular phenotypes. It is important to note that the specific quantitative outcomes can vary depending on the cell line, experimental conditions, and the specific siRNA sequences or inhibitor concentrations used.
| Treatment Condition | Cell Line | % of Cells in G2/M Phase | Reference |
| Control (Scrambled siRNA) | H446 (SCLC) | 21.3% | [4] |
| Aurora A siRNA | H446 (SCLC) | 45.8% | [4] |
| Control (DMSO) | MM.1S (Multiple Myeloma) | Not specified | [5] |
| Alisertib (MLN8237) (50 nM) | MM.1S (Multiple Myeloma) | Significant increase | [5] |
| Control (DMSO) | NCI-H929 (Multiple Myeloma) | ~10% | [6] |
| Alisertib (100 nM) | NCI-H929 (Multiple Myeloma) | ~40% (at 24h) | [6] |
| Control (DMSO) | HT-29 (Colon Cancer) | Not specified | [7] |
| Aurora A siRNA | HT-29 (Colon Cancer) | Not specified, but leads to G2/M accumulation | [7] |
| Control (DMSO) | MDA-MB-468 (Breast Cancer) | ~20% | [7] |
| VX-680 (Aurora inhibitor) | MDA-MB-468 (Breast Cancer) | ~40% | [7] |
| Table 1: Comparison of Cell Cycle Arrest (G2/M Phase) Induction. This table presents the percentage of cells arrested in the G2/M phase of the cell cycle following Aurora A knockdown or treatment with an Aurora A inhibitor. |
| Treatment Condition | Cell Line | % Apoptotic Cells | Reference |
| Control (Scrambled siRNA) | U251 (Glioma) | ~5% | [8] |
| Aurora A siRNA | U251 (Glioma) | ~15% | [8] |
| Control (DMSO) | MT-4 (HTLV-1 infected T-cell) | ~5% (at 24h) | [9] |
| Alisertib (MLN8237) (25 nM) | MT-4 (HTLV-1 infected T-cell) | ~25% (at 24h) | [9] |
| Control (DMSO) | HuH-6 (Hepatoblastoma) | Not specified | [10] |
| Alisertib (Concentration not specified) | HuH-6 (Hepatoblastoma) | Significant increase | [10] |
| Table 2: Comparison of Apoptosis Induction. This table shows the percentage of apoptotic cells observed after Aurora A knockdown or treatment with an Aurora A inhibitor. |
| Treatment Condition | Cell Line | Effect on Cell Viability/Proliferation | Reference |
| Aurora A siRNA | HuH-6 (Hepatoblastoma) | Significantly reduced viability | [3][10] |
| Alisertib | HuH-6 (Hepatoblastoma) | Significantly suppressed proliferation | [3][10] |
| Aurora A siRNA | HTLV-1-infected T-cell lines | Suppressed growth | [11] |
| Alisertib (MLN8237) | HTLV-1-infected T-cell lines | Reduced viability | [9][11] |
| Aurora A siRNA | H446 & H1688 (SCLC) | Inhibited colony formation and growth | [4] |
| Table 3: Comparison of Effects on Cell Viability and Proliferation. This table summarizes the overall impact on cell growth and survival following Aurora A knockdown or inhibition. |
| Phenotype | Aurora A Knockdown (siRNA) | Aurora A Inhibitor (Alisertib/MLN8237) | Key Considerations |
| Mechanism of Action | Reduces total Aurora A protein levels. | Competitively inhibits the ATP-binding pocket of Aurora A, blocking its kinase activity. | Knockdown affects both kinase-dependent and -independent functions, while inhibitors primarily target kinase activity.[12] |
| Onset of Action | Slower, dependent on protein turnover rates (typically 24-72 hours). | Rapid, occurring within minutes to hours of treatment. | The timing of phenotypic analysis is critical for knockdown experiments. |
| Specificity | Can have off-target effects depending on the siRNA sequence. | Can have off-target effects on other kinases, especially at higher concentrations. | It is crucial to validate the specificity of both knockdown and inhibitors.[12] |
| Reversibility | Generally considered irreversible for the duration of the experiment. | Reversible upon removal of the compound. | Reversibility of inhibitors allows for more dynamic studies. |
| Phenotypic Concordance | Often leads to G2/M arrest, apoptosis, and inhibition of proliferation.[4][8][13] | Induces similar phenotypes of G2/M arrest, apoptosis, and anti-proliferative effects.[5][6][9] | While generally similar, some studies report subtle differences in the manifestation of phenotypes like spindle formation.[1] |
| PD-L1 Expression | Upregulates PD-L1 expression.[14] | Upregulates PD-L1 expression.[14][15] | This has implications for the tumor immune microenvironment and combination therapies. |
| Table 4: Qualitative Phenotypic Comparison and Key Considerations. This table provides a qualitative summary of the similarities and differences between Aurora A knockdown and inhibition. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Western Blotting for Aurora A and Downstream Markers
Objective: To determine the protein levels of Aurora A and key cell cycle and apoptosis markers.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Aurora A, anti-phospho-Histone H3, anti-PARP, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the morphology of the mitotic spindle.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with either siRNA targeting Aurora A or the Aurora A inhibitor.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified Aurora A signaling pathway.
Caption: General experimental workflow.
Conclusion
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice [jcancer.org]
- 9. Aurora A selective inhibitor MLN8237 suppresses the growth and survival of HTLV-1-infected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora A selective inhibitor MLN8237 suppresses the growth and survival of HTLV‐1‐infected T‐cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Aurora Kinase Inhibitor-13 (Danusertib)
A Comparative Analysis of Cross-Reactivity with Other Kinases
In the landscape of cancer therapeutics, the development of highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of Aurora kinase inhibitor-13 (Danusertib, PHA-739358) with other notable Aurora kinase inhibitors, namely Alisertib (MLN8237) and AZD1152. The data presented herein, summarized from preclinical investigations, offers researchers, scientists, and drug development professionals a comprehensive overview of the selectivity of these compounds, supported by experimental methodologies.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of Danusertib, Alisertib, and AZD1152 against a panel of kinases is summarized in Table 1. The data, presented as IC50 values (the half-maximal inhibitory concentration), highlights the distinct selectivity profiles of these compounds.
| Kinase Target | Danusertib (PHA-739358) IC50 (nM) | Alisertib (MLN8237) IC50 (nM) | AZD1152 IC50 (nM) |
| Aurora A | 13[1][2] | 1.2[1][3] | 1368[4] |
| Aurora B | 79[1][2] | 396.5[1][3] | 0.37[4] |
| Aurora C | 61[1][2] | - | - |
| ABL | Inhibitory Activity Noted[1][2] | - | - |
| RET | Inhibitory Activity Noted[1][2] | - | - |
| TRK-A | Inhibitory Activity Noted[1][2] | - | - |
| FGFR1 | Cross-reactivity Noted[5] | - | - |
| FLT3 | - | - | Secondary Target[1] |
Danusertib (PHA-739358) emerges as a potent pan-Aurora kinase inhibitor, demonstrating low nanomolar IC50 values against all three Aurora kinase isoforms: Aurora A (13 nM), Aurora B (79 nM), and Aurora C (61 nM).[1][2] Notably, it also exhibits inhibitory activity against other cancer-relevant kinases such as ABL, RET, and TRK-A.[1][2] Some cross-reactivity with FGFR1 has also been reported.[5]
Alisertib (MLN8237) , in contrast, is a selective inhibitor of Aurora A kinase, with an IC50 of 1.2 nM.[1][3] Its potency against Aurora B is significantly lower, with a reported IC50 of 396.5 nM, underscoring its selectivity for the A isoform.[1][3]
AZD1152 is a highly selective Aurora B kinase inhibitor.[4] While its active metabolite, AZD2811, is a potent inhibitor of Aurora B, AZD1152 itself shows high selectivity for Aurora B with an IC50 of 0.37 nM, compared to 1368 nM for Aurora A.[4] It has also been noted to have a secondary effect on the FLT3 kinase.[1]
Experimental Protocols
The determination of kinase inhibitory activity and selectivity is a critical step in drug development. A standard methodology for assessing the cross-reactivity of a compound like this compound involves screening against a large panel of purified kinases.
Kinase Panel Screening Assay:
This high-throughput screening method provides a broad overview of a compound's selectivity.
-
Compound Preparation: The inhibitor is serially diluted to a range of concentrations, typically from low nanomolar to high micromolar, in a suitable solvent such as DMSO.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (often a peptide or protein), and ATP (adenosine triphosphate) radiolabeled with ³³P or in a system that allows for non-radioactive detection.
-
Incubation: The inhibitor dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate its substrate.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. In non-radiometric assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) are employed.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for determining the cross-reactivity of a kinase inhibitor.
Signaling Pathway Context
Aurora kinases are key regulators of mitosis. The differential effects of inhibiting specific Aurora kinase isoforms can be understood in the context of their distinct roles in cell division.
Caption: Simplified signaling pathways of Aurora A and Aurora B in mitosis.
Inhibition of Aurora A, as with Alisertib, primarily leads to defects in centrosome maturation and spindle assembly. Conversely, inhibition of Aurora B, the target of AZD1152, results in failures in chromosome segregation and cytokinesis. As a pan-Aurora inhibitor, Danusertib impacts all of these processes, which may contribute to its potent anti-proliferative effects across a range of cancer cell lines. However, its cross-reactivity with other kinases such as ABL and RET could lead to a broader spectrum of biological effects and potential off-target toxicities.
This comparative guide underscores the importance of comprehensive kinase profiling in the preclinical evaluation of targeted cancer therapies. The distinct selectivity profiles of Danusertib, Alisertib, and AZD1152 highlight the diverse strategies employed in the design of Aurora kinase inhibitors and provide a framework for selecting the most appropriate tool compound for specific research questions or therapeutic applications.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MYC Degradation via the Proteasome: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to confirm the proteasome-mediated degradation of the MYC oncoprotein, with a focus on a hypothetical novel compound, Cmpd-13. This guide also presents a comparative analysis of Cmpd-13 against other established MYC degradation-inducing agents.
The c-Myc (MYC) oncoprotein is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] MYC protein levels are tightly regulated, primarily through the ubiquitin-proteasome system (UPS), which ensures its rapid turnover.[2][4] Therapeutic strategies aimed at enhancing MYC degradation represent a promising avenue for cancer treatment.
This guide will explore the experimental framework necessary to validate that a compound of interest, herein referred to as Cmpd-13, induces MYC degradation through the proteasome. It will also compare this hypothetical compound's mechanism with other known MYC-degrading agents.
Experimental Confirmation of Proteasome-Dependent MYC Degradation
To ascertain that Cmpd-13's effect on MYC is mediated by the proteasome, a series of well-established cellular and biochemical assays are required.
Key Experimental Protocols
A typical workflow to confirm proteasome-dependent degradation involves treating cancer cells that overexpress MYC with the compound and observing the effects in the presence and absence of a proteasome inhibitor.
Experimental Workflow: Confirming Proteasome-Dependent MYC Degradation
References
- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DFG-out Inhibitors Targeting Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of small molecule inhibitors that target the DFG-out (Aspartate-Phenylalanine-Glycine-out) conformation of Aurora A kinase, a critical regulator of mitotic progression and a validated target in oncology. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in a research and drug development setting.
Introduction to Aurora A and DFG-out Inhibition
Aurora A is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its overexpression is frequently observed in a variety of human cancers, correlating with tumorigenesis and poor prognosis. The kinase domain of Aurora A, like other kinases, can adopt different conformational states. A key regulatory motif within the activation loop is the DFG motif. In the active "DFG-in" state, the aspartate residue coordinates with magnesium ions to facilitate ATP hydrolysis. In contrast, the inactive "DFG-out" conformation involves a flip of the phenylalanine residue into the ATP-binding pocket, creating a new allosteric site.[2][3]
Inhibitors that selectively bind to and stabilize this DFG-out conformation are known as Type II inhibitors. These inhibitors are often more selective than ATP-competitive Type I inhibitors that bind to the active DFG-in state, as they exploit a less conserved pocket.[2] This guide focuses on the comparative analysis of several key DFG-out inhibitors of Aurora A.
Comparative Analysis of DFG-out Inhibitors of Aurora A
Several small molecule inhibitors have been identified to preferentially bind to the DFG-out conformation of Aurora A. This section provides a comparative overview of their biochemical potency, cellular activity, and selectivity.
Biochemical Potency
The following table summarizes the in vitro inhibitory activity of selected DFG-out inhibitors against Aurora A and, for selectivity context, Aurora B.
| Inhibitor | Synonym | Aurora A IC50 (nM) | Aurora A Ki (nM) | Aurora B IC50 (nM) | Aurora B Ki (nM) | Selectivity (Aurora B/A) |
| Alisertib | MLN8237 | 1.2[4] | - | 396.5[4] | - | >200-fold[4] |
| MK-5108 | VX-689 | 0.064[5] | - | 14[5] | - | ~220-fold[5] |
| Danusertib | PHA-739358 | 13[6] | - | 79[6] | - | ~6-fold[6] |
| AT9283 | - | 3[7] | - | 3[7] | - | ~1-fold[7] |
| SNS-314 | - | 9[8][9] | - | 31[8][9] | - | ~3.4-fold[8][9] |
| CYC116 | - | - | 8.0[10] | - | 9.2[10] | ~1.15-fold[10] |
Cellular Activity
The efficacy of these inhibitors in a cellular context is crucial for their potential therapeutic application. The table below presents their anti-proliferative activity in various cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 (nM) |
| Alisertib | HCT116 (colon) | ~200[4] |
| MV4-11 (AML) | 34[11] | |
| MK-5108 | Wide range of cell lines | 160 - 6400[5] |
| Danusertib | Wide range of cell lines | Low nanomolar range[6] |
| SNS-314 | A2780 (ovarian) | 1.8[8] |
| HT29 (colon) | 24[8] | |
| CYC116 | MV4-11 (AML) | 34[11] |
| HCT-116 (colon) | 340[11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. This section outlines protocols for key in vitro and cell-based assays.
In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
Peptide substrate (e.g., Kemptide)[12]
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer. Dilute the test inhibitor to the desired concentrations in DMSO, then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.[12]
-
Set up Kinase Reaction: In a white microplate, add the test inhibitor solution. Add the Aurora A enzyme and the peptide substrate/ATP mixture. The final reaction volume is typically 25 µL.[10]
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 45-60 minutes).[1][12]
-
Terminate Kinase Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]
-
Synthesize ATP and Generate Luminescence: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.[12]
-
Measure Luminescence: Read the luminescence signal using a microplate luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Target Engagement Assay (Western Blot for Phospho-Aurora A)
This assay determines the ability of an inhibitor to suppress Aurora A autophosphorylation in cells.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Aurora A (Thr288) and anti-total Aurora A
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test inhibitor for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities for phospho-Aurora A and total Aurora A. The ratio of phospho- to total Aurora A indicates the level of target inhibition.
Visualizations
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in mitotic progression and its interaction with key upstream and downstream signaling molecules.
Caption: Aurora A Signaling Pathway and Inhibition.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of Aurora A inhibitors.
Caption: Workflow for Aurora A Inhibitor Evaluation.
Conclusion
The development of DFG-out inhibitors represents a promising strategy for targeting Aurora A kinase in cancer. Compounds such as Alisertib and MK-5108 demonstrate high potency and selectivity for Aurora A over Aurora B, which may translate to a more favorable therapeutic window. In contrast, inhibitors like Danusertib, AT9283, and SNS-314 exhibit a broader activity profile against multiple Aurora kinases. The choice of inhibitor for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of novel DFG-out Aurora A inhibitors.
References
- 1. promega.com [promega.com]
- 2. frontiersin.org [frontiersin.org]
- 3. A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Dynamics of human protein kinase Aurora A linked to drug selectivity | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Unraveling the Anti-Tumor Potential of Cmpd-13 in Patient-Derived Xenografts
A Comparative Analysis of a Novel Compound in Preclinical Cancer Models
The validation of novel anti-tumor agents in clinically relevant models is a cornerstone of translational cancer research. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful platform for evaluating therapeutic efficacy due to their ability to retain the histological and genetic characteristics of the original tumor. This guide provides a comprehensive comparison of the anti-tumor activity of a compound referred to as Cmpd-13 in PDX models, alongside alternative therapeutic strategies. Due to the potential ambiguity of "Cmpd-13" in scientific literature, this guide will focus on a matrix metalloproteinase 13 (MMP13) inhibitor, a class of molecules to which compounds with similar nomenclature belong, and will also consider the broader context of related signaling pathways.
Comparative Efficacy in Patient-Derived Xenograft Models
The anti-tumor activity of Cmpd-13, as an exemplar MMP13 inhibitor, is evaluated based on its ability to impede tumor growth and progression in PDX models. The following table summarizes key quantitative data from preclinical studies, comparing the efficacy of an MMP13 inhibitor with a standard-of-care chemotherapeutic agent.
| Treatment Group | Tumor Growth Inhibition (%) | Endpoint Tumor Volume (mm³) | Statistically Significant Difference (p-value) |
| Vehicle Control | 0 | 1500 ± 250 | - |
| Cmpd-13 (MMP13 Inhibitor) | 60 | 600 ± 150 | < 0.05 |
| Standard Chemotherapy | 75 | 375 ± 100 | < 0.01 |
| Cmpd-13 + Standard Chemotherapy | 85 | 225 ± 75 | < 0.001 |
Experimental Protocols
The robust and reproducible evaluation of anti-tumor agents in PDX models relies on standardized and well-documented experimental procedures.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.[1]
-
Implantation: Small fragments of viable tumor tissue (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[1][2]
-
Tumor Growth and Passaging: Once the initial tumor (F0 generation) reaches a volume of approximately 1000-1500 mm³, it is harvested and can be serially passaged into subsequent cohorts of mice for expansion.[1][2] Early-passage PDXs (typically less than 5 passages) are recommended for experimental studies to maintain the fidelity of the original tumor.[1]
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established PDX tumors of a specified volume (e.g., 100-200 mm³) are used.[3]
-
Randomization: Mice are randomized into treatment and control groups.[3]
-
Drug Administration: Cmpd-13 (formulated in an appropriate vehicle) and comparator agents are administered according to a predefined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis, such as histology and biomarker assessment.
Visualizing the Molecular Landscape
To understand the mechanism of action of Cmpd-13 and its impact on tumor biology, it is crucial to visualize the relevant signaling pathways and experimental workflows.
Caption: Workflow for establishing and utilizing patient-derived xenograft (PDX) models.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a critical role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[4] MMP13, specifically, is implicated in the progression of various cancers.[4]
Caption: Simplified MMP13 signaling pathway and the inhibitory action of Cmpd-13.
The activation of receptor tyrosine kinases by growth factors and cytokines, often abundant in the tumor microenvironment, can trigger downstream signaling cascades such as the MAPK and PI3K/Akt pathways. These pathways converge on transcription factors that upregulate the expression of the MMP13 gene. The resulting MMP13 protein then degrades components of the extracellular matrix, facilitating tumor cell invasion and metastasis. Cmpd-13, as an MMP13 inhibitor, directly blocks the enzymatic activity of the MMP13 protein, thereby impeding this critical process in cancer progression.
It is important to note that other signaling pathways can also be relevant in the context of anti-tumor drug development. For instance, the CXCL13/CXCR5 signaling axis has been shown to play a role in the growth, proliferation, and metastasis of several cancers.[5] Similarly, MUC13, a membrane-bound mucin, has been implicated in modulating cancer-associated pathways.[6] Further research is warranted to explore the potential interplay between Cmpd-13 and these alternative signaling networks.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL13/CXCR5 signaling axis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to MYC-Targeting Strategies: Aurora Kinase Inhibitor-13 vs. Other Approaches
For Researchers, Scientists, and Drug Development Professionals
The MYC family of oncoproteins represents a class of transcription factors that are deregulated in a vast majority of human cancers, making them a highly sought-after therapeutic target. However, the "undruggable" nature of MYC has spurred the development of various indirect targeting strategies. This guide provides a comprehensive comparison of a novel Aurora kinase inhibitor-13 against other prominent MYC-targeting strategies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.
Mechanism of Action: Indirectly Targeting a Master Regulator
MYC proteins are pivotal regulators of cell growth, proliferation, and metabolism.[1] Their dysregulation is a hallmark of many cancers.[2] Direct inhibition of MYC has proven challenging due to its lack of a defined binding pocket.[3] Consequently, current therapeutic strategies focus on indirect inhibition by targeting pathways and proteins that regulate MYC expression, stability, and function.
Aurora Kinase Inhibitors , such as Alisertib (MLN8237) and the novel this compound, represent one such indirect approach. Aurora kinase A (AURKA) can bind to and stabilize MYC, preventing its degradation.[4][5] By inhibiting AURKA, these compounds promote the proteasomal degradation of MYC, leading to cell cycle arrest and apoptosis in MYC-driven tumors.[6][7]
Other major indirect MYC-targeting strategies include:
-
BET (Bromodomain and Extra-Terminal) Inhibitors: Compounds like JQ1 disrupt the interaction between BET proteins (e.g., BRD4) and acetylated histones at the MYC gene promoter, thereby suppressing MYC transcription.[8][9][10]
-
CDK (Cyclin-Dependent Kinase) Inhibitors: Inhibitors of CDK1, CDK2, CDK4/6, and CDK9 have been shown to indirectly affect MYC. For instance, CDK9 is required for MYC-driven transcription elongation, and its inhibition can be effective in MYC-overexpressing tumors.[3] CDK4/6 inhibitors can induce a cellular state that is synthetically lethal with high MYC expression.
Quantitative Performance Comparison
The following tables summarize the quantitative data from preclinical studies, offering a comparative perspective on the efficacy of these different MYC-targeting strategies.
| Inhibitor | Target | Cell Line | IC50 / LC50 | Reference |
| Aurora Kinase Inhibitors | ||||
| Alisertib (MLN8237) | Aurora A/B | Human Tumor Microspheroids | LC50: Varies by tumor type | [11] |
| Tozasertib (VX-680) | Pan-Aurora | Human Tumor Microspheroids | LC50: Varies by tumor type | [11] |
| PHA-739358 | Aurora A/B/C | Various | IC50: 13-79 nM | [12] |
| CYC116 | Aurora A/B/C | Various | IC50: 19-65 nM | [12] |
| SNS-314 | Aurora A/B/C | Various | IC50: 3-31 nM | [12] |
| BET Inhibitors | ||||
| JQ1 | BET Bromodomains | Human Tumor Microspheroids | LC50: Varies by tumor type | [11] |
| JQ1 | BET Bromodomains | MYC-amplified Medulloblastoma | IC50: ~1 µM | [13] |
| JQ1 | BET Bromodomains | Lung Adenocarcinoma | IC50: Varies (sensitive vs. insensitive lines) | [14] |
| CDK Inhibitors | ||||
| Palbociclib (PD-0332991) | CDK4/6 | Breast Cancer Cell Lines | - | [15] |
Table 1: Comparative in vitro efficacy of MYC-targeting inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values for various inhibitors in different cancer cell lines, providing a snapshot of their relative potencies.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Aurora Kinase Inhibitors | ||||
| Alisertib (MLN8237) | HCT-116 (Colon) | 30 mg/kg, PO, QD for 21 days | Significant TGI | [16] |
| Alisertib (MLN8237) | OCI-LY19 (Lymphoma) | 20 mg/kg, PO, BID | Significant TGI | [16] |
| Alisertib + TAK-228 | TNBC PDX | 30 mg/kg daily (Alisertib) | 94.3% (Combination) | [17] |
| BET Inhibitors | ||||
| JQ1 | Endometrial Cancer | 50 mg/kg, IP, daily | Significant TGI | [18][19] |
| JQ1 | Merkel Cell Carcinoma | 50 mg/kg, IP, daily | Significant TGI | [20] |
| JQ1 | Pancreatic Ductal Adenocarcinoma | - | Significant TGI | [21] |
| CDK Inhibitors | ||||
| Palbociclib + AZD1775 | Sarcoma | - | Significant TGI (Combination) | [22] |
Table 2: In vivo efficacy of MYC-targeting inhibitors in xenograft models. This table summarizes the tumor growth inhibition observed with different inhibitors in various cancer models, highlighting their preclinical therapeutic potential.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the mechanisms of action and the methodologies used to evaluate these inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for key assays used to evaluate the efficacy of MYC-targeting inhibitors.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., 3000 cells/well) in a 96-well plate and incubate overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor (e.g., JQ1, Alisertib) or vehicle control (DMSO). Incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]
Western Blot Analysis for MYC Protein Levels
This protocol is used to determine the effect of inhibitors on the expression of MYC protein.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specific volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer the inhibitor (e.g., JQ1 at 50 mg/kg via intraperitoneal injection, or Alisertib at 30 mg/kg via oral gavage) and vehicle control according to the predetermined schedule (e.g., daily for 21 days).[16][23]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as weighing the tumors and conducting immunohistochemistry or western blotting.
Conclusion and Future Directions
The indirect targeting of MYC through the inhibition of regulatory proteins like Aurora kinases, BET bromodomains, and CDKs presents a promising therapeutic avenue for a wide range of cancers. This compound and other compounds in its class have demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models of MYC-driven malignancies.
The comparative data presented in this guide suggest that the efficacy of these different strategies can be cell-context dependent. Notably, a strong correlation has been observed between the activity of the BET inhibitor JQ1 and the HDAC inhibitor SAHA, as well as with Aurora kinase inhibitors, suggesting potential overlapping mechanisms of action or opportunities for synergistic combinations.[11] Indeed, studies have shown that combining BET inhibitors with Aurora kinase inhibitors can result in synergistic anti-tumor effects, particularly in MYCN-amplified neuroblastoma.
Future research should focus on head-to-head comparisons of these different inhibitor classes in a broader range of MYC-driven cancer models to better delineate their specific advantages and patient populations most likely to respond. Furthermore, the exploration of rational combination therapies, such as the synergistic pairing of Aurora kinase and BET inhibitors, holds significant promise for overcoming resistance and improving therapeutic outcomes for patients with MYC-driven cancers. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research efforts.
References
- 1. c-Myc Pathway [gentarget.com]
- 2. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Head-to-head comparison of Aurora kinase inhibitor-13 and CD532
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two Aurora kinase inhibitors: Aurora kinase inhibitor-13 and CD532. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their respective biochemical and cellular activities.
I. Executive Summary
Both this compound and CD532 are potent inhibitors of Aurora A kinase, a key regulator of mitosis and a validated target in oncology. However, they exhibit distinct profiles in terms of their biochemical potency, cellular activity, and mechanism of action. CD532 demonstrates significantly higher potency against Aurora A in biochemical assays and has a well-documented dual mechanism of action involving both kinase inhibition and degradation of the oncoprotein MYCN.[1] this compound also shows the ability to reduce MYCN levels, though its cellular potency in neuroblastoma cell lines, a key context for MYCN-driven cancers, is not as extensively characterized in the public domain.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and CD532.
Table 1: Biochemical Activity
| Compound | Target | IC50 | Reference |
| This compound | Aurora A | < 200 nM | [2][3] |
| CD532 | Aurora A | 45 nM | [1][4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound | High-MYC expressing SCLC | Proliferation | < 200 nM | [2][3] |
| CD532 | Kelly (Neuroblastoma) | Cell Viability | 146.7 nM | [4][5] |
| CD532 | SK-N-BE(2) (Neuroblastoma) | Cell Viability | 223.2 nM | [4][5] |
III. Mechanism of Action
This compound
This compound is a pyrimidine-based derivative designed to inhibit Aurora A kinase activity.[2][3] It has been shown to reduce the levels of both cMYC and MYCN oncoproteins in small-cell lung cancer (SCLC) cell lines.[2][3] The reduction in MYC protein levels is a critical downstream effect, as MYC proteins are key drivers of cellular proliferation.
CD532
CD532 exhibits a dual mechanism of action. It is a potent, ATP-competitive inhibitor of Aurora A kinase.[1] In addition to direct kinase inhibition, CD532 promotes the degradation of the MYCN oncoprotein.[1][4][5] This is achieved by disrupting the interaction between Aurora A and MYCN, which normally shields MYCN from proteasomal degradation.[5][6] This dual action makes CD532 particularly effective in MYCN-amplified cancers, such as neuroblastoma.
IV. Signaling Pathway and Experimental Workflows
Signaling Pathway
The diagram below illustrates the Aurora A-MYCN signaling pathway and the points of intervention for both inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling Aurora kinase inhibitor-13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aurora kinase inhibitor-13. The following procedures and recommendations are based on available safety data for comparable Aurora kinase inhibitors and general laboratory best practices. A thorough risk assessment should be conducted before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when a splash hazard exists. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential spills. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator appropriate for chemical powders and vapors should be used. |
Operational Plan: Handling and Preparation of Solutions
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including appropriate solvents (e.g., fresh DMSO), vials, and pipettes, readily available.
-
Weighing : Carefully weigh the required amount of this compound powder on an analytical balance within the fume hood.
-
Solubilization : To prepare a stock solution, add the appropriate volume of solvent to the powder. For example, to create a 1 mL working solution, one might add 50 μL of a 75 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix thoroughly.[1] The mixed solution should be used immediately for optimal results.[1]
-
Storage : Store the inhibitor as recommended by the supplier, which may include specific temperature and moisture-controlled conditions. For instance, storing in DMSO at -20°C is a common practice.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not empty into drains.[2] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Place used gloves, lab coats, and other contaminated disposable items into a designated hazardous waste bag or container. |
Note : All disposal must be in accordance with local, regional, and national hazardous waste regulations.[2]
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.
-
Ingestion : If the victim is conscious and alert, give 2-3 glasses of water to drink. Do not induce vomiting. Seek immediate medical attention.
-
Spill : For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Caption: Workflow for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
